Deuterium fluoride
Description
Historical Trajectory of Deuterium (B1214612) Fluoride (B91410) Research
The study of deuterium fluoride is intrinsically linked to the discovery of deuterium itself in 1932 by Harold Urey. Early research, dating back to the 1940s, focused on the fundamental properties of DF, including its polymerization in the gaseous state. acs.org The development of chemical lasers in the 1970s marked a significant turning point, with DF lasers becoming a major area of investigation due to their high power output in the mid-infrared region. researchgate.netdeps.org This application spurred further research into the spectroscopy and reaction dynamics of DF. researchgate.nettandfonline.com Synthesis methods have also evolved, with early preparations involving the direct reaction of deuterium with fluorine or silver fluoride, and later the development of safer and more efficient methods like the deuterolysis of chlorine trifluoride. researchgate.net
Significance of Isotopic Substitution in Chemical Systems: The Case of this compound
The substitution of hydrogen with deuterium in hydrogen fluoride provides a powerful tool for investigating a range of chemical phenomena. The increased mass of deuterium leads to a lower zero-point energy and a smaller vibrational frequency compared to hydrogen fluoride. This has profound implications for reaction rates, often resulting in a kinetic isotope effect (KIE), where reactions involving the breaking of a bond to deuterium are slower than those involving a bond to hydrogen. acs.org
The differences in vibrational frequencies are readily observed in infrared spectroscopy, allowing for the distinct identification of DF and HF. smolecule.com Furthermore, the altered mass and vibrational dynamics influence intermolecular interactions, particularly hydrogen/deuterium bonding. This isotopic substitution serves as a subtle yet powerful perturbation to study the fundamental nature of chemical bonds and reaction pathways.
Comparative Properties of this compound (DF) and Hydrogen Fluoride (HF)
| Property | This compound (DF) | Hydrogen Fluoride (HF) |
|---|---|---|
| Molecular Weight | 21.0125 g/mol | 20.0063 g/mol |
| Boiling Point | -92 °C | 19.5 °C |
| Bond Length | ~0.917 - 0.97 Å | ~0.916 - 0.92 Å |
| Vibrational Frequency | ~2998 cm⁻¹ | ~4138 cm⁻¹ |
| Dipole Moment | ~1.8188 D | ~1.83 D |
Data sourced from multiple references. iucr.orgnist.govcore.ac.uknasa.gov
Interdisciplinary Relevance of this compound Studies
The unique properties of this compound make it a valuable molecule for research across multiple chemical disciplines.
In chemical physics, DF serves as a model system for studying isotope effects on molecular structure, bonding, and dynamics. rsc.org Studies on liquid DF using neutron and X-ray diffraction have provided insights into the structure and temperature-dependent changes in hydrogen bonding networks. aip.orgnih.gov The collective dynamics and correlated atomic motions in liquid DF have been investigated using techniques like quasielastic neutron scattering. aip.org These fundamental studies are crucial for understanding the behavior of hydrogen-bonded systems, which are ubiquitous in chemistry and biology.
This compound is a key molecule in the development and application of advanced spectroscopic techniques. Its distinct vibrational and rotational spectra, shifted from those of HF, are utilized in various spectroscopic methods. smolecule.com Infrared chemiluminescence has been employed to determine the initial vibrational energy distributions of DF formed in chemical reactions. tandfonline.comtandfonline.comtandfonline.com High-resolution microwave spectroscopy has been used to measure the dipole moment and study the effects of deuteration. nasa.govaip.org Furthermore, deuterium's spin-1 nucleus makes it suitable for nuclear magnetic resonance (NMR) spectroscopy, where it can be used as a probe to simplify spectra and study molecular structure and dynamics. smolecule.comwm.edu
Computational chemistry plays a vital role in complementing experimental studies of this compound. Quantum mechanical calculations are used to predict molecular properties such as bond lengths, vibrational frequencies, and reaction barriers. nist.gov Ab initio path-integral molecular dynamics simulations have been employed to investigate the isotope effect on proton/deuteron (B1233211) transfer in DF crystals. rsc.org Furthermore, empirical valence bond (EVB) and polarizable molecular mechanics (MM) models are used to study the dynamics of reactions involving DF, such as the energy relaxation of vibrationally excited DF in solution. rsc.orgacs.orgacs.org These computational approaches provide a detailed molecular-level understanding that is often difficult to obtain through experiments alone.
The study of this compound's reaction dynamics provides fundamental insights into chemical reactivity. The kinetic isotope effect (KIE) observed in reactions involving DF is a powerful tool for elucidating reaction mechanisms. acs.orgfrontiersin.org For instance, studies on the gas-phase SN2 reactions of solvated fluoride ions with methyl halides have shown that deuteration of hydrogen fluoride leads to an inverse KIE. acs.org The dynamics of reactions such as F + D₂ have been investigated at low and ultra-low temperatures, revealing the importance of quantum mechanical effects like tunneling and resonances. frontiersin.org These studies are crucial for developing a comprehensive understanding of how chemical reactions occur at the most fundamental level.
Laser Chemistry and Photonics Research
This compound is a key component in the field of chemical lasers, specifically in the development of high-power this compound lasers. wikipedia.orgazooptics.com These lasers are a type of infrared chemical laser capable of producing continuous wave output in the megawatt range. wikipedia.orgwikipedia.org The operational principle of a DF laser is analogous to that of a rocket engine. wikipedia.org The process typically involves the combustion of ethylene (B1197577) in the presence of nitrogen trifluoride, which generates excited fluorine radicals. wikipedia.orgazooptics.com Subsequently, deuterium gas is introduced, reacting with the fluorine radicals to produce excited this compound molecules. wikipedia.orgazooptics.com These excited molecules then undergo stimulated emission within an optical resonator, generating a powerful laser beam. wikipedia.org
A significant advantage of DF lasers over their hydrogen fluoride (HF) counterparts is their emission wavelength. wikipedia.org DF lasers operate at a wavelength of approximately 3.8 μm, which falls within an atmospheric transmission window, making them highly effective for terrestrial applications. wikipedia.orgaiaa.org In contrast, HF lasers emit at a wavelength of 2.7–2.9 μm, a range that is strongly absorbed by atmospheric water vapor, limiting their effectiveness. wikipedia.orgtaylorfrancis.com The atmospheric attenuation for a DF laser beam can be less than 5% per kilometer, whereas for an HF laser, it can exceed 90% per kilometer. taylorfrancis.com This superior atmospheric propagation has led to the use of DF lasers in military applications, including the Mid-Infrared Advanced Chemical Laser (MIRACL) and the Tactical High Energy Laser (THEL). wikipedia.orgazooptics.com
The design of optical systems for DF lasers requires specialized components. optica.org Due to the high power of the laser, optical coatings with high damage thresholds are essential. optica.org Research has focused on developing multichromatic reflective coatings and antireflection coatings for various substrates like silicon, molybdenum, and zinc selenide (B1212193) to be used in these laser systems. optica.org
| Property | This compound (DF) Laser | Hydrogen Fluoride (HF) Laser |
| Wavelength | ~3.8 μm | 2.7–2.9 μm |
| Atmospheric Attenuation | < 5%/km | > 90%/km |
| Primary Reactants | Deuterium and Fluorine | Hydrogen and Fluorine |
| Applications | Military defense systems, long-range applications | Applications in a vacuum or where atmospheric absorption is not a concern |
This table summarizes the key differences between this compound and Hydrogen Fluoride lasers based on available research data. wikipedia.orgtaylorfrancis.com
Atmospheric Chemical Processes
The interaction of this compound with the atmosphere is primarily of interest due to the propagation characteristics of DF laser beams. The absorption of DF laser radiation by the atmosphere is a critical factor for applications requiring long-range beam transmission. laserfocusworld.comdtic.mil Atmospheric constituents like water vapor (H₂O) and carbon dioxide (CO₂) are the main absorbers of infrared radiation. The 3.8 μm wavelength of the DF laser coincides with a region of relatively low absorption, allowing for better atmospheric transmission compared to the HF laser. aiaa.orgtaylorfrancis.com
While DF itself is not a major atmospheric constituent, the study of its isotopic ratios in specific contexts, such as stratospheric samples, can provide insights into atmospheric chemical processes. For instance, isotopic ratios of DF can be used to model halogen-catalyzed ozone depletion. The presence of different isotopes can affect reaction rates, and analyzing these differences helps in understanding complex atmospheric reaction mechanisms.
Isotopic Tracing in Complex Systems
The isotopic substitution of hydrogen with deuterium in this compound makes it a valuable tool for isotopic tracing in various complex systems. The significant difference in mass between protium (B1232500) and deuterium leads to a noticeable shift in the vibrational frequency of the D-F bond compared to the H-F bond. This difference can be readily detected using infrared spectroscopy, allowing scientists to distinguish between DF and HF in a mixture. smolecule.com
This spectroscopic distinction is fundamental to its application in tracing chemical reactions. By introducing this compound into a reaction, researchers can follow the path of the deuterium atom, providing insights into reaction mechanisms and kinetics. smolecule.com This is particularly useful in studying reactions involving hydrogen transfer.
Furthermore, deuterium is widely used as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.com While not directly using DF as the tracer in all cases, the principles of deuterium labeling are central. Substituting hydrogen with deuterium in a molecule can simplify complex NMR spectra and highlight specific regions of interest. smolecule.com In the context of more complex biological or chemical systems, introducing a deuterated compound and tracing its metabolic fate is a powerful technique. For example, deuterium from labeled sources can be traced into microbial biomass to study degradation processes of plastics. acs.org Similarly, deuterium oxide (heavy water) is used to quantify metabolic fluxes like fatty acid synthesis in vivo. nih.gov The principles demonstrated in these studies are applicable to experiments where this compound or its derivatives could serve as a source of deuterium for tracing purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2H)fluorane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032281 | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.01250494 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-26-7 | |
| Record name | Hydrofluoric acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deuterium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]hydrogen fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of Deuterium Fluoride
Deuterolysis of Fluorine-Containing Compounds with Deuterium (B1214612) Oxidebenchchem.comgoogle.comosti.govrsc.org
The reaction of deuterium oxide with various fluorine-containing compounds, a process known as deuterolysis, provides a direct and efficient pathway to produce substantially anhydrous deuterium fluoride (B91410). google.com This general method can be represented by the reaction of a fluorine-containing compound (R-F) with deuterium oxide:
R-F + D₂O → DF + R-OD
The choice of the fluorine-containing precursor is critical as it influences the reaction conditions, yield, and purity of the final product. Several classes of compounds have been successfully employed for this purpose. google.com
Reaction with Thionyl Fluoride (SOF₂)osti.gov
Thionyl fluoride reacts with deuterium oxide to produce deuterium fluoride and sulfur dioxide. This reaction provides a straightforward method for DF synthesis. google.com
SOF₂ + D₂O → 2DF + SO₂
Reaction with Carbonyl Fluoride (COF₂)benchchem.comosti.gov
Carbonyl fluoride undergoes deuterolysis with deuterium oxide to yield this compound and carbon dioxide. google.com The reaction is typically conducted under pressure at elevated temperatures. For instance, reacting carbonyl fluoride with heavy water (99.5% D₂O) in a stainless steel autoclave at 50°C for two hours, followed by distillation, can produce this compound with a 90% theoretical yield. google.com
COF₂ + D₂O → 2DF + CO₂
Reaction with Fluosulfonic Acid (FSO₃H)benchchem.comosti.gov
Fluosulfonic acid serves as a convenient precursor for this compound synthesis through deuterolysis. osti.gov The reaction proceeds readily at moderate temperatures and is nearly quantitative at 100°C. osti.gov However, a significant drawback of this method is that only half of the deuterium from the deuterium oxide is converted into this compound, with the other half remaining as deuterated sulfuric acid (DHSO₄). google.comosti.gov This needs to be considered for the stoichiometry of the reaction. Despite this, the use of fluosulfonic acid is often favored for economic reasons. google.com
FSO₃H + D₂O → DF + DHSO₄
Reaction with Acyl Fluorides (e.g., Benzoyl Fluoride)benchchem.comosti.gov
Acyl fluorides, particularly aroyl fluorides like benzoyl fluoride, are highly effective reagents for the synthesis of this compound. google.com The reaction of benzoyl fluoride with deuterium oxide, when carried out in an all-silver apparatus at 65-70°C, can achieve a theoretical yield of 92% and a purity exceeding 99.5% after redistillation. A key advantage of using benzoyl fluoride is the near-complete conversion of the deuterium in D₂O to DF, making it a highly efficient process. google.com
C₆H₅COF + D₂O → DF + C₆H₅COOD
Other acyl fluorides, such as formyl fluoride, can also be used, though the reaction conditions and yields may vary. google.com
Reaction with Chlorine Trifluoride (ClF₃)benchchem.comrsc.orgosti.gov
A notable and effective laboratory method for producing high-purity this compound involves the controlled deuterolysis of chlorine trifluoride with heavy water. osti.gov This reaction is typically performed in a vacuum system. osti.gov The process has been shown to yield this compound with an isotopic purity of 98.2% and a chemical yield of approximately 90%, based on the heavy water used. osti.gov The use of readily available industrial chemicals makes this an adaptable method for laboratory-scale synthesis. osti.gov
2ClF₃ + 2D₂O → 4DF + ClO₂F + ClF iaea.org
Optimization of Reaction Conditions and Purity Controlbenchchem.comosti.gov
The synthesis of high-purity this compound via deuterolysis requires careful control of reaction conditions and subsequent purification steps.
Reaction Conditions:
Temperature: Most deuterolysis reactions are conducted at elevated temperatures, typically starting from 50°C, to ensure the reaction proceeds to completion. google.com For instance, the reaction with benzoyl fluoride is optimal at 65-70°C.
Apparatus: The choice of reactor material is crucial to prevent corrosion and contamination. Stainless steel, quartz, or all-silver apparatuses are commonly used. google.com For reactions involving highly reactive reagents like chlorine trifluoride, a specialized vacuum apparatus is necessary. osti.gov
Stoichiometry: Using at least a stoichiometric amount of the fluorine-containing compound is recommended. google.com In some cases, such as with benzoyl fluoride, a large excess may be used to drive the reaction to completion. google.com
Purity Control:
Anhydrous Conditions: Maintaining anhydrous conditions throughout the process is critical to prevent the formation of hydrogen fluoride (HF) and to obtain a product with high isotopic and chemical purity. google.com Starting with high-purity deuterium oxide (e.g., >99%) is standard practice. google.com
Purification: The primary method for purifying the crude this compound is distillation. google.com Multiple distillations, often in an all-silver apparatus, are employed to remove by-products and unreacted starting materials, leading to a final purity of over 99.5%. google.com By-products like carbon dioxide (from carbonyl fluoride) or excess reactants are typically removed through distillation before the final purification of DF. google.com
Analysis: The purity of the synthesized this compound is confirmed using analytical techniques such as mass spectrometry and infrared (IR) spectroscopy to verify both chemical and isotopic purity. osti.gov
Synthetic Methodologies Summary
| Precursor | Reaction Temperature | Yield (%) | Purity (%) | Key Features |
| Thionyl Fluoride (SOF₂) ** | - | - | - | Produces gaseous SO₂ byproduct. google.com |
| Carbonyl Fluoride (COF₂) ** | 50°C google.com | 90 google.com | >99.5 (after redistillation) google.com | Reaction is conducted under pressure; CO₂ byproduct is easily removed. google.com |
| Fluosulfonic Acid (FSO₃H) | 50-100°C google.comosti.gov | 95 | >99.5 (after redistillation) google.com | Economical, but only half of the deuterium is converted to DF. google.comosti.gov |
| Benzoyl Fluoride | 65-70°C | 92 | >99.5 | Near-complete conversion of deuterium; preferred for high efficiency. google.com |
| Chlorine Trifluoride (ClF₃) | Controlled, in vacuum osti.gov | ~90 osti.gov | 98.2 (isotopic) osti.gov | Utilizes industrial chemicals; suitable for high-purity lab synthesis. osti.gov |
Direct Reaction Pathways to this compound
Historically, the synthesis of this compound has been achieved through direct reactions involving deuterium gas. These methods, while fundamental, present significant practical challenges.
One of the early methods for preparing this compound involves the reaction of deuterium gas (D₂) with silver(I) fluoride (AgF). This reaction is analogous to the synthesis of hydrogen fluoride from hydrogen and a metal fluoride. The process, however, can be difficult to control and is considered less common due to safety concerns and complexity. A two-stage process has been investigated as a convenient laboratory-scale method to produce DF with high chemical and isotopic purity (99% D) using commercially available reagents. researchgate.net
The reaction can be summarized as: D₂ + 2AgF → 2DF + 2Ag
While this method can produce this compound, the handling of the reactants and the reaction conditions require careful management.
The direct combination of deuterium gas and elemental fluorine is a highly exothermic reaction that yields this compound. smolecule.com
The balanced chemical equation is: D₂ + F₂ → 2DF
This reaction is characterized by its high reactivity and potential for explosion, making it hazardous. quora.com Consequently, it must be conducted under carefully controlled conditions, often at low temperatures to manage the reaction's exothermicity. smolecule.com The significant safety concerns associated with handling highly reactive fluorine gas limit the practical application of this method. acs.org
Table 1: Comparison of Direct Reaction Pathways for this compound Synthesis
| Method | Reactants | Conditions | Key Challenges |
| Reaction with Silver Fluoride | D₂, AgF | Controlled, hazardous | Difficult handling, less common |
| Reaction with Elemental Fluorine | D₂, F₂ | Low temperature, controlled | High exothermicity, safety concerns with F₂ smolecule.com |
For laboratory-scale synthesis, managing the reactivity and ensuring the purity of the final product are paramount. The direct reaction methods are often supplanted by other techniques for safety and convenience. One such method is the deuterolysis of chlorine trifluoride with heavy water (D₂O) in a vacuum system. osti.gov This approach has been shown to yield this compound with approximately 90% yield and 98.2% isotopic purity. osti.gov The setup for this synthesis typically involves a vacuum plant with separate sections for feeding the reactants and for the reaction itself, including entrainment separators to purify the product. osti.gov This method is advantageous as it utilizes readily available industrial chemicals and is adaptable for producing high-purity DF on a laboratory scale. osti.gov
Electrochemical Approaches to this compound Derivatives
Electrochemical methods offer a modern and often more controlled alternative for the synthesis of deuterated compounds, including derivatives that can be considered precursors or related to this compound.
A significant advancement in deuterium chemistry is the electrochemical mono-deuterodefluorination of trifluoromethyl (CF₃) aromatic compounds to produce deuterodifluoromethyl (CF₂D) derivatives. x-mol.netchinesechemsoc.org This process uses heavy water (D₂O) as the deuterium source. chinesechemsoc.org The reaction has been successfully applied to a variety of trifluoromethyl aromatic compounds, including commercial pharmaceuticals, achieving yields of up to 91% and deuterium incorporation as high as 97%. x-mol.netchinesechemsoc.org A key reagent in this process is t-BuOLi, which is essential for achieving chemoselective mono-defluorination. x-mol.netchinesechemsoc.org This method is notable for its tolerance of a wide range of functional groups. chinesechemsoc.org
Table 2: Electrochemical Mono-Deuterodefluorination of Selected Trifluoromethyl Aromatic Compounds
| Substrate | Product | Yield (%) | D-incorporation (%) | Source |
| Aromatic-CF₃ | Aromatic-CF₂D | up to 91 | up to 97 | x-mol.netchinesechemsoc.org |
| N-Boc protected fluoxetine | 2bc | 64 | 96 | chinesechemsoc.org |
| Trifluoperazine building block | 2be (10-gram scale) | 40 | 93 | chinesechemsoc.org |
The mechanism for the electrochemical mono-deuterodefluorination of trifluoromethyl aromatic compounds involves a deuterium atom transfer coupled with an electron transfer pathway. x-mol.netchinesechemsoc.org The proposed mechanism proceeds through several key steps:
Activation: The C-F bond of the trifluoromethyl group is activated by a lithium ion (Li⁺). chinesechemsoc.org
Electron Transfer: An electron is transferred from the cathode to the activated complex. This leads to the cleavage of the C-F bond, forming lithium fluoride (LiF) and a difluoro radical intermediate. chinesechemsoc.org
Further Reduction: The difluoro radical undergoes another one-electron transfer to form an aryl difluoromethyl anion. chinesechemsoc.org
Quenching: The anion is then quenched by D₂O to yield the final deuterodifluoromethyl product and a deuteroxide anion (DO⁻). chinesechemsoc.org
This electrochemical approach represents a significant step forward, providing a transition-metal-free method for the synthesis of valuable deuterated compounds from readily available starting materials. chinesechemsoc.org
Advanced Spectroscopic Characterization and Structural Elucidation of Deuterium Fluoride
Vibrational Spectroscopy of Deuterium (B1214612) Fluoride (B91410)
Vibrational spectroscopy is a powerful tool for investigating the molecular structure and dynamics of deuterium fluoride (DF). Due to the isotopic substitution of hydrogen with deuterium, DF exhibits distinct vibrational frequencies compared to hydrogen fluoride (HF), providing valuable insights into isotope effects. smolecule.com
Infrared Absorption Spectroscopy
Infrared (IR) spectroscopy is a key technique for studying the vibrational modes of DF. The absorption of infrared radiation by DF molecules induces transitions between vibrational energy levels, resulting in a characteristic spectrum.
The substitution of hydrogen with the heavier deuterium isotope in this compound (DF) leads to a significant downshift in its fundamental vibrational frequency compared to hydrogen fluoride (HF). libretexts.org The fundamental stretching mode for DF is observed at approximately 2998 cm⁻¹, a considerable decrease from the 4138 cm⁻¹ frequency of HF. This shift is a direct consequence of the increased reduced mass of the D-F system. libretexts.org
The vibrational frequencies of DF and its isotopic counterparts have been extensively studied and are crucial for calibrating computational models like density functional theory (DFT). For instance, the vibrational zero-point energy for DF is calculated from its fundamental vibrations. nist.gov The precise measurement of these frequencies allows for the refinement of potential energy surfaces used in theoretical calculations.
Table 1: Fundamental Vibrational Frequencies of HF and DF
| Molecule | Fundamental Frequency (cm⁻¹) | Reference |
| Hydrogen Fluoride (HF) | ~3950 | |
| This compound (DF) | ~2998 | nist.gov |
This table presents the fundamental stretching vibrational frequencies for hydrogen fluoride and this compound, highlighting the isotopic shift.
Infrared spectroscopy is instrumental in understanding the intermolecular interactions and dynamics within condensed phases of this compound. In liquid and solid states, DF molecules form hydrogen bonds (or more accurately, deuterium bonds), which significantly influence the vibrational spectrum. aip.org The study of DF in various solvents, such as deuterated acetonitrile (B52724) (CD₃CN) and dichloromethane-d2 (B32916) (CD₂Cl₂), reveals rapid vibrational energy relaxation, occurring in less than 10 picoseconds. researchgate.net This fast relaxation is attributed to strong solute-solvent interactions. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) dynamics simulations have shown that in solution, DF can form close contacts with multiple solvent atoms, leading to a "many-body" interaction pattern. researchgate.net These enhanced interactions induce a redshift in the DF vibrational band, facilitating resonant overlap with the vibrational modes of the solvent and promoting efficient intermolecular energy transfer. researchgate.net The study of HF-DF mixed crystals using infrared spectroscopy has also provided insights into the nature of these interactions across different compositions. researchgate.net
The technique of infrared chemiluminescence has been employed to study the initial energy distributions of vibrationally excited this compound (DF) molecules formed in chemical reactions. Specifically, the "measured relaxation" method has been used to determine the relative primary rate constants for the formation of DF in various vibrational levels (v' = 2 to 12) from the reaction of deuterium atoms with fluorine molecules (D + F₂). tandfonline.comtandfonline.com
These studies have shown that a significant fraction of the available reaction energy, approximately 62%, is channeled into the vibrational energy of the newly formed DF molecule. tandfonline.comtandfonline.com The most populated vibrational level was found to be v' = 10. tandfonline.comtandfonline.com This experimental data is crucial for validating and refining theoretical models of reaction dynamics, such as those based on London-Eyring-Polanyi-Sato (LEPS) potential energy surfaces. tandfonline.comtandfonline.com Discrepancies between experimental results and trajectory calculations highlight the limitations of classical trajectory methods and the need for more sophisticated quantum mechanical approaches. tandfonline.comtandfonline.com
Raman Spectroscopy
Raman spectroscopy offers a complementary approach to infrared spectroscopy for probing the vibrational modes of this compound. By analyzing the inelastic scattering of light, Raman spectra provide information about the vibrational frequencies of the molecule.
Studies of liquid this compound using Raman spectroscopy, in conjunction with infrared data, have been used to elucidate its structure. aip.org By comparing experimental spectra with calculations based on the classical G.F. matrix method for various hypothetical structures, researchers have determined the most probable structure of liquid HF and, by extension, DF. aip.org At 293 K, the structure is proposed to be a zig-zag chain of six or seven molecules. aip.org At a lower temperature of 190 K, just before solidification, the chains are thought to become longer, consisting of about eight molecules. aip.org To isolate and analyze the uncoupled stretching frequencies of DF, spectra of isotopically diluted solutions of DF in HF have been examined. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Related Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for investigating the structure and dynamics of molecules containing deuterium. smolecule.com In the context of this compound and related systems, both ¹⁹F and ²H (deuterium) NMR can provide critical information.
Deuterium itself is an important probe in NMR studies. smolecule.com With a spin-1 nucleus, it provides a strong signal. smolecule.com Substituting hydrogen with deuterium in a molecule can simplify the ¹H NMR spectrum by removing signals from the deuterated positions and reducing signal overlap from neighboring protons. smolecule.com This allows for the focused study of specific regions within a molecule. smolecule.com
Solid-state NMR, along with neutron scattering, is a primary method for characterizing the hydrogen-bonding network in crystalline phases of fluorides. For instance, ¹⁹F NMR is sensitive to the local magnetic environment of the fluorine nucleus, which is influenced by hydrogen (or deuterium) bonding. Changes in the ¹⁹F chemical shifts can therefore be correlated with the strength and geometry of these intermolecular interactions.
Deuteron (B1233211) Magnetic Resonance (²H NMR)
Deuteron (²H) Nuclear Magnetic Resonance (NMR) is a powerful technique for probing the local electronic environment of deuterium nuclei. Due to its nuclear spin I = 1, the deuteron possesses a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction, known as quadrupolar coupling, is a dominant relaxation mechanism and provides sensitive information about the structure and bonding of deuterated compounds like this compound (DF).
Quadrupole Coupling Constant Determination
The deuteron quadrupole coupling constant (DQCC or e²qQ/h) is a measure of the interaction strength between the deuteron's quadrupole moment and the EFG. It is highly sensitive to the electronic structure along the D-F bond. Theoretical calculations have been employed to determine the DQCC for this compound, offering insights into its bonding characteristics.
Calculations using extended basis sets have provided values for the DQCC in DF. For instance, studies utilizing wave-functions from Nesbet at an internuclear distance of 0.917 Å yielded two distinct values. Another calculation based on a one-centre wave-function by Moccia at a slightly different internuclear distance of 0.915 Å produced a similar, though slightly higher, value. rsc.org These theoretical values provide a benchmark for understanding the electronic environment of the deuteron in the DF molecule.
Table 1: Calculated Deuteron Quadrupole Coupling Constants (DQCC) for this compound. rsc.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR spectroscopy. wikipedia.orgbiophysics.org ¹⁹F NMR offers a wide range of chemical shifts, which are extremely sensitive to the local electronic environment, providing detailed information about molecular structure and bonding in fluorine-containing compounds. biophysics.org
Spin-Rotational Interaction Constant Analysis
Isotope Effects on Chemical Shifts
The substitution of a proton (¹H) with a deuteron (²H) leads to measurable changes in NMR chemical shifts, known as isotope effects. These effects are categorized as primary (change in the chemical shift of the deuteron relative to the proton) and secondary (change in the chemical shift of other nuclei in the molecule, such as ¹⁹F). fu-berlin.deresearchgate.net
In hydrogen-bonded systems like those involving fluoride, H/D isotope effects provide valuable information about proton (or deuteron) location and the nature of the hydrogen bond. researchgate.netacs.org A positive primary isotope effect, where the deuteron is deshielded compared to the proton, can be an indicator of a strong, single-well hydrogen bond. researchgate.net This effect is attributed to the decrease in the amplitude of the hydron's stretching vibration upon deuteration. fu-berlin.deresearchgate.net For secondary isotope effects on the ¹⁹F nucleus, changes in the amplitude of bending vibrations upon deuteration are a major contributing factor. fu-berlin.de In studies of related fluoride-containing complexes, deuteration has been observed to cause shielding of the ¹⁹F nuclei. researchgate.net
Mechanistic Studies via Deuterium Exchange NMR
Deuterium exchange studies monitored by NMR spectroscopy are a powerful tool for elucidating reaction mechanisms. By introducing a deuterium source, the incorporation of deuterium into a molecule can be tracked, providing evidence for the involvement of specific intermediates or pathways. ¹H and ¹⁹F NMR are particularly useful for monitoring these exchange processes in fluorine-containing systems. rsc.orgrsc.orgnih.govacs.orgresearchgate.net
For instance, fluoride-ion-mediated proton-deuterium exchange has been studied in various systems. rsc.orgrsc.orgnih.gov The observation of H/D exchange at specific molecular sites can confirm the presence of equilibria and provide kinetic information about competing reaction pathways, such as Sₙ2 versus elimination reactions. Although specific studies on this compound itself are not detailed in the provided sources, the principles are directly applicable. Monitoring the exchange between DF and a protic solvent using ¹H and ¹⁹F NMR would allow for the investigation of the kinetics and mechanism of hydrogen/deuterium exchange, providing fundamental insights into the reactivity of the D-F bond.
Diffraction Studies on this compound Structures
Diffraction techniques, particularly neutron and X-ray diffraction, have been instrumental in determining the precise atomic arrangements in both solid and liquid this compound. These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as deuterium bonding.
In the solid state, neutron powder diffraction has shown that this compound crystallizes in an orthorhombic structure. researchgate.net The molecules form zigzag chains, with neighboring chains arranged in a parallel fashion, resulting in a polar structure. researchgate.net The intramolecular D-F bond length and the intermolecular D---F deuterium bond length have been determined at different low temperatures.
The structure of liquid this compound has been investigated as a function of temperature using both neutron and high-energy X-ray diffraction. researchgate.netaip.orgnih.gov X-ray diffraction data, which are most sensitive to F-F correlations, show that the primary F-F distance remains relatively constant with temperature. researchgate.netaip.orgnih.gov In contrast, neutron diffraction reveals significant temperature-dependent changes in the liquid's local structure, primarily due to the rearrangement of the deuterium atoms. researchgate.netaip.orgnih.gov As the temperature is lowered, the intermolecular D---F hydrogen bonds become shorter and more linear. researchgate.netaip.orgnih.gov
Table 2: Crystal Structure Data for Solid this compound. researchgate.net
Table 3: Interatomic Distances in Liquid this compound from Diffraction Studies. researchgate.netaip.orgnih.gov
Neutron Diffraction Analysis
Neutron diffraction is a powerful experimental technique for determining the atomic-level structure of materials. Due to the favorable coherent scattering properties of deuterium, this compound (DF) is often chosen for these investigations instead of hydrogen fluoride (HF). aip.org Studies have utilized pulsed neutron diffraction to probe the structure of DF in its solid, liquid, and even gaseous phases. aip.orgdntb.gov.uaresearchgate.net This technique provides detailed information about the arrangement of atoms, including internuclear distances and the nature of the hydrogen (or in this case, deuterium) bonding networks that define its properties. aip.orgdntb.gov.ua
In the solid state, this compound crystallizes into an orthorhombic structure characterized by the formation of extended, planar zig-zag chains of molecules. researchgate.netcsic.esresearchgate.net Neutron diffraction studies performed at 85 K have confirmed this arrangement, showing the chains running parallel to the b-axis of the orthorhombic cell. researchgate.net Each deuterium atom forms a strong deuterium bond with the fluorine atom of an adjacent molecule, creating a continuous network. csic.es These intermolecular bonds are stabilized by weaker van der Waals interactions between the chains. csic.es Neutron diffraction data indicates that the deuterium bond length (D···F) in solid DF is approximately 1.58 Å.
The solid-state structure of DF is analogous to that of hydrogen fluoride (HF), which also forms zigzag chains. csic.esresearchgate.net However, isotopic substitution has a measurable effect on the geometry of the hydrogen bond.
Table 1: Solid-State Structural Parameters of this compound
| Structural Feature | Description | Source |
|---|---|---|
| Crystal System | Orthorhombic | csic.esresearchgate.net |
| Molecular Arrangement | Planar zig-zag chains | researchgate.netcsic.es |
| Chain Orientation | Parallel to the b-axis | researchgate.net |
| Intermolecular D···F distance | ~1.58 Å |
Neutron diffraction studies of liquid this compound reveal a structure dominated by short, strongly hydrogen-bonded chains. capes.gov.br Unlike the highly ordered, infinite chains in the solid state, the liquid phase consists of more disordered and finite agglomerates. aip.orgcsic.es Analysis of the total neutron pair correlation function, which describes the probability of finding another atom at a certain distance, shows significant local structural features. dntb.gov.uaaip.org
The first intermolecular peak in the neutron pair correlation function corresponds to the D-F and D-D distances in the deuterium-bonded network. dntb.gov.uanih.gov This peak's position is sensitive to temperature, shortening from 1.64 ± 0.05 Å at 296 K to 1.56 ± 0.05 Å at 195 K. dntb.gov.uaaip.orgnih.gov Reverse Monte Carlo (RMC) modeling based on diffraction data for the analogous liquid HF suggests these are short, winding, and largely unbranched chains, with an average length of 6 to 8 molecules. anl.gov The structure is characterized by bent hydrogen bonds. anl.gov
Table 2: Temperature Dependence of the First Intermolecular Peak in the Neutron Pair Correlation Function of Liquid DF
| Temperature (K) | Peak Position (Å) | Source |
|---|---|---|
| 296 ± 2 | 1.64 ± 0.05 | dntb.gov.uaaip.orgnih.gov |
| 195 ± 2 | 1.56 ± 0.05 | dntb.gov.uaaip.orgnih.gov |
The collective dynamics of liquid this compound have been investigated using high-resolution coherent quasielastic and inelastic neutron scattering. csic.esnih.govcore.ac.uk These techniques probe the motions of atoms and molecules over very short timescales. The resulting spectra for liquid DF exhibit two main features: a low-energy coherent quasielastic component and a broad inelastic feature. csic.esnih.gov
The quasielastic signal arises from correlated stochastic motions, which are assigned to the collective movements of short chains of bonded DF molecules. csic.esresearchgate.net The lifetime of these dynamic chains is estimated to be very short, below 0.16 picoseconds. researchgate.net Analysis of the scattering data suggests that the mass of the diffusing particle corresponds to about 6-7 molecular units, which is consistent with structural studies indicating that liquid HF and DF are composed of short chains of about this length. researchgate.net The broad inelastic feature is attributed to overdamped density oscillations within the liquid. csic.esnih.gov These findings are consistent with results from other experimental methods like nuclear magnetic resonance and infrared/Raman spectroscopy. csic.esnih.gov
Neutron diffraction experiments performed at multiple temperatures (including 296 K, 246 K, and 193 K) demonstrate that the structure of liquid this compound undergoes significant and systematic local changes as it is cooled. dntb.gov.uaaip.orgnih.gov These structural modifications are primarily due to a rearrangement of the deuterium atom positions within the fluid's hydrogen-bonding network. dntb.gov.uaaip.orgnih.gov
As the temperature decreases, the intermolecular peaks in the total neutron pair correlation function shift, as noted by the shortening of the first intermolecular D-F/D-D peak position. dntb.gov.uaaip.org This indicates a tightening of the local structure. researchgate.net Furthermore, comparison with partial structure factor data suggests that the deuterium bonds become more linear at lower temperatures. dntb.gov.uaaip.orgnih.gov
High-Energy X-ray Diffraction
High-energy X-ray diffraction has been used in conjunction with neutron diffraction to provide a more complete picture of the structure of liquid DF. dntb.gov.uaaip.orgresearchgate.net While neutron diffraction is highly sensitive to the positions of deuterium atoms, X-ray diffraction is dominated by scattering from the heavier fluorine atoms. This allows for a specific analysis of the fluorine-fluorine correlations within the liquid. dntb.gov.uaaip.org
The X-ray pair correlation functions for liquid this compound are dominated by the fluorine-fluorine (F-F) interactions. dntb.gov.uaaip.org Analysis of data collected at 296 K and 195 K shows that the primary features of the F-F correlations are remarkably stable with temperature. dntb.gov.uaaip.orgresearchgate.net
The first and most prominent peak in the X-ray data, corresponding to the nearest-neighbor F-F distance within the hydrogen-bonded chains, is located at approximately 2.53 ± 0.05 Å. dntb.gov.uaaip.orgnih.gov This distance remains almost invariant when the temperature is lowered from 296 K to 195 K. dntb.gov.uaaip.orgresearchgate.net This contrasts sharply with the significant temperature dependence observed for the deuterium-related correlations in the neutron diffraction data. dntb.gov.uaaip.org In addition to the main peak, the X-ray data also show distinct peaks around 4.5 Å and 5.0 Å at both temperatures, indicating a degree of second- and third-neighbor ordering. dntb.gov.uaaip.orgresearchgate.net
Table 3: Fluorine-Fluorine Interaction Distances in Liquid DF from High-Energy X-ray Diffraction
| Feature | Distance (Å) | Temperature Invariance | Source |
|---|---|---|---|
| 1st Nearest Neighbor Peak | ~2.53 ± 0.05 | Nearly invariant between 195 K and 296 K | dntb.gov.uaaip.orgresearchgate.net |
| 2nd/3rd Neighbor Peaks | ~4.5 and ~5.0 | Present at both 195 K and 296 K | dntb.gov.uaaip.orgresearchgate.net |
Molecular Beam Methods for Precise Spectroscopic Measurements
Molecular beam techniques, particularly molecular beam electric resonance (MBER) spectroscopy, have been instrumental in obtaining high-resolution spectra of this compound, leading to precise determinations of its molecular constants. rsc.orgaip.org By isolating molecules in a collision-free environment, these methods minimize the line-broadening effects typically observed in gas-phase spectroscopy, allowing for the resolution of fine and hyperfine structures. rsc.org
Research employing MBER has provided detailed information on the rotational and vibrational energy levels of DF. For instance, the radiofrequency spectra of DF in its ground vibrational state (v=0) and first rotational state (J=1) have been meticulously measured. rsc.org These studies have enabled the precise calculation of key spectroscopic parameters.
Key Spectroscopic Constants for this compound (DF)
| Parameter | Value | Reference |
| Rotational Constant (B) | 11.01020 cm⁻¹ | nist.gov |
| Fundamental Vibrational Frequency | 2998 cm⁻¹ | nist.gov |
| Bond Length (rDF) | 0.917 Å | nist.gov |
These precise measurements are crucial for benchmarking quantum mechanical calculations and refining our understanding of molecular potential energy surfaces. rsc.org The data obtained from molecular beam experiments on DF and its dimer, (DF)₂, have also been vital in characterizing the nature of hydrogen bonding and tunneling motions within these systems. aip.org
Mass Spectrometry for Isotopic and Chemical Purity Assessment
Mass spectrometry is an indispensable tool for evaluating the isotopic and chemical purity of synthesized this compound. The technique differentiates molecules based on their mass-to-charge ratio, making it highly effective for distinguishing DF from its non-deuterated counterpart, hydrogen fluoride (HF), and other potential impurities. researchgate.net The molecular weight of DF is approximately 21.0125 g/mol , while HF is about 20.0063 g/mol .
In the synthesis of DF, for example, through the deuterolysis of certain fluorine compounds, mass spectrometry is used to confirm the final product's purity. Reports indicate that isotopic purities of 98.2% can be achieved and verified through this method. The analysis is critical for applications where high isotopic enrichment is necessary, such as in the manufacturing of this compound lasers or as a deuterium source in chemical reactions. spiedigitallibrary.orgnih.govatamanchemicals.com
Isotopic Purity Data for Synthesized this compound
| Synthesis Method | Isotopic Purity (%) | Analytical Method | Reference |
| Deuterolysis of Chlorine Trifluoride | 98.2 | Mass and IR Spectroscopy |
Beyond isotopic purity, mass spectrometry can also identify chemical impurities that may be present from starting materials or as by-products of the synthesis reaction. rsc.org This ensures that the DF used in subsequent applications meets the required standards of chemical purity, which is particularly important in fields like high-resolution spectroscopy where even trace impurities can interfere with measurements.
Theoretical and Computational Investigations of Deuterium Fluoride
Quantum Chemical Calculations on Deuterium (B1214612) Fluoride (B91410)
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of the deuterium fluoride molecule. These methods, ranging from Density Functional Theory to high-level ab initio techniques, provide a detailed picture of the molecule's electronic landscape and predict its spectroscopic characteristics with remarkable accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely employed to study this compound, particularly in condensed phases and in complexes with other molecules. DFT calculations have been instrumental in investigating the structural and energetic properties of DF systems. For instance, DFT-based methods have been used to explore the Lewis acidity of active centers in materials by modeling the adsorption of molecules like DF. researchgate.net These studies often involve calculating adsorption structures and energies, which are then compared with experimental data. researchgate.net
In the context of liquid DF, DFT has been a cornerstone of ab initio molecular dynamics (AIMD) simulations. researchgate.netnih.gov Functionals such as the Becke-Lee-Yang-Parr (BLYP) exchange-correlation functional are commonly used, although they are known to have limitations in describing dispersion effects. researchgate.netnih.gov DFT calculations have been applied to binary and ternary oxo/fluoro crystals to evaluate and compare their stabilities. researchgate.net Furthermore, DFT has been used to study the possibility of using transition metal/MXene as a catalyst for reactions involving fluoride-containing species. researchgate.net
Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster, Møller–Plesset Perturbation Theory)
High-level ab initio methods provide a more rigorous theoretical treatment of electron correlation than standard DFT, leading to more accurate predictions of molecular properties. These methods, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and coupled-cluster (CC) theory, have been extensively applied to study this compound and its hydrogen-containing counterpart, hydrogen fluoride (HF). researchgate.netd-nb.infowikipedia.orgjussieu.fr
The Hartree-Fock method, which does not fully account for electron correlation, often serves as a starting point for more advanced calculations. d-nb.infojussieu.fr Møller–Plesset perturbation theory, particularly at the second order (MP2), offers a cost-effective way to include electron correlation and has been used to study clusters of HF, providing insights into properties like intramolecular distances. researchgate.netwikipedia.org
Coupled-cluster methods, such as coupled-cluster singles and doubles with perturbative triples [CCSD(T)], are considered the "gold standard" in quantum chemistry for their high accuracy. d-nb.info These methods have been used to investigate clusters of HF, which serve as models for understanding the behavior of DF. researchgate.net Static quantum chemical approaches employing these methods have been used to study clusters of up to 12 monomer units in both ring and chain structures. researchgate.net The choice of basis set is crucial in these calculations, with larger basis sets generally yielding more accurate results. researchgate.net
Analysis of Electronic Structure and Bonding
Theoretical studies provide a detailed understanding of the electronic structure and bonding in this compound. The DF molecule is characterized by a highly polar covalent bond between deuterium and fluorine, a consequence of the large electronegativity difference between the two atoms. This polarity is fundamental to its ability to form strong hydrogen bonds (or in this case, deuterium bonds).
Analysis of the electron density, often performed in conjunction with quantum chemical calculations, reveals key aspects of bonding. For example, topological analysis of the electron density can show a linear correlation between binding energy and hydrogen bond distance in HF clusters, which is directly applicable to DF. researchgate.net
Isotopic substitution of hydrogen with deuterium leads to subtle but measurable changes in bond length and lattice parameters. Quantum simulations have shown that DF can exhibit a longer F-F distance in condensed phases, a phenomenon known as the Ubbelohde effect, which is attributed to reduced zero-point energy compared to HF.
Hydrogen bonding is a dominant feature of DF's chemistry. In complexes with other molecules, such as 1,1-difluoroethylene, DF forms longer hydrogen bonds than HF. This is attributed to deuterium's lower acidity and weaker secondary interactions. In the solid state, DF forms zigzag chains held together by strong deuterium bonds.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting the spectroscopic parameters of this compound, which can then be compared with experimental data. These predictions are crucial for interpreting experimental spectra and understanding the underlying molecular dynamics.
Infrared spectroscopy is a key technique for studying DF. Theoretical methods can predict the vibrational frequencies of the D-F bond stretch. Due to the greater mass of deuterium compared to hydrogen, the fundamental stretching mode of DF is found at a significantly lower frequency (~2998 cm⁻¹) compared to HF (~4138 cm⁻¹). These isotopic shifts are a hallmark of vibrational spectroscopy and can be accurately calculated.
High-accuracy ab initio potential energy surfaces have been constructed to predict the infrared spectra of complexes containing DF. aip.orgnih.gov For example, the spectra for isotopic species of the H₂–DF complex have been predicted for the first time using such methods. aip.orgnih.gov These calculations can determine ro-vibrational energy levels, dissociation energies, and rotational constants. aip.orgnih.gov The calculated band origins for DF-containing complexes are typically red-shifted compared to the isolated DF molecule, which is in good agreement with experimental observations. aip.orgnih.gov
The table below presents a comparison of experimental and theoretically predicted spectroscopic constants for the ground electronic state of DF.
| Spectroscopic Constant | Experimental Value | Predicted Value | Method/Basis Set |
| Equilibrium Bond Length (Rₑ) | 0.917 Å | 0.916 Å | Not Specified |
| Vibrational Frequency (ν) | 2998 cm⁻¹ | Not Specified | Not Specified |
| Rotational Transition (J=0→1) | 11.01 cm⁻¹ | Not Specified | Not Specified |
Table 1: Comparison of Experimental and Predicted Spectroscopic Constants for this compound. Data sourced from .
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of this compound systems at the atomic level. By solving the classical equations of motion, these simulations reveal dynamic processes such as diffusion, structural rearrangements, and the intricate dance of hydrogen bonding.
Classical Ab Initio Molecular Dynamics (AIMD)
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces between atoms "on the fly" using quantum mechanical methods, typically DFT. researchgate.netnih.govacs.orgmpg.de This approach avoids the need for pre-parameterized force fields and can accurately describe chemical reactions and complex electronic environments.
AIMD simulations have been extensively used to study aqueous solutions of deuterated hydrofluoric acid (DF). acs.org These studies have revealed that at low concentrations, DF forms a strongly bound complex that fluctuates between a covalently bonded F-D···D₂O structure and an ion-pair F⁻···D₃O⁺ structure. acs.org The coordination number of molecular DF in these simulations was found to be as low as 2. acs.org At higher concentrations, a significant fraction of DF molecules dissociate into fluoride ions. acs.org
The vibrational spectra of aqueous DF solutions have also been calculated from AIMD simulations by taking the Fourier transform of the velocity autocorrelation function. The results show good agreement with experimental spectroscopic data. acs.org AIMD simulations have also been used to investigate the structure of liquid DF at various temperatures, providing insights into the temperature dependence of the hydrogen-bonding network. researchgate.net These simulations have shown that while DF monomers are flexible, dissociation does not typically occur in the anhydrous liquid, which is consistent with experimental findings. nih.gov
Path-Integral Ab Initio Molecular Dynamics (PI-AIMD)
Path-Integral Ab Initio Molecular Dynamics (PI-AIMD) is a powerful computational method that incorporates nuclear quantum effects (NQEs) into molecular dynamics simulations. This approach has been instrumental in understanding the behavior of this compound, particularly in the solid state and under various conditions.
One notable study investigated the isotope effect on the collective proton/deuteron (B1233211) transfer in hydrogen fluoride (HF) and this compound (DF) crystals at 100 K using an ab initio quantum-thermal-bath path-integral molecular dynamics (QTB-PIMD) simulation. ecp.frrsc.org The findings revealed that deuterons within the planar zigzag chain of the orthorhombic structure simultaneously flip between covalent and hydrogen bonds through quantum tunneling. ecp.frrsc.org The static energy barrier for this process, normalized for a single deuteron, was calculated to be 29.2 meV. ecp.frrsc.org In contrast, for the HF crystal, the protons are centered between the heavy atoms, indicating that the proton's zero-point energy surpasses the barrier height, leading to symmetrization of the hydrogen bonds. ecp.frrsc.org
Quantum fluctuations in both HF and DF crystals lead to a decrease in the heavy-atom distance, which corresponds to a significant decrease in the hydrogen bond length and an increase in the covalent bond length. ecp.frrsc.org Upon deuteration, an increase in the heavy-atom distance, known as the Ubbelohde effect, is observed, which aligns with experimental data. ecp.frrsc.org
Furthermore, PI-AIMD simulations have been employed to explore the impact of NQEs on liquid hydrogen fluoride under strong external electric fields. chemrxiv.org These simulations demonstrate that quantum effects significantly alter the response of bulk liquid HF to these fields, enhancing proton delocalization and promoting the protolysis reaction (2HF ⇌ H₂F⁺ + F⁻). chemrxiv.org The inclusion of NQEs was found to lower the electric field threshold required for molecular dissociation by a third compared to classical simulations. chemrxiv.org
Explicit Polarization Models and Force Field Development
Accurately modeling the intermolecular forces in systems like this compound is crucial for realistic simulations. Explicit polarization models and the development of sophisticated force fields are key to achieving this. These models move beyond simple fixed-charge representations to account for the way the electron distribution of a molecule changes in response to its environment.
The Explicit Polarization (X-Pol) theory is a fragment-based quantum chemical method that has been extended to liquid hydrogen fluoride. nih.govresearchgate.net This approach explicitly models the internal electronic polarization and intermolecular interactions, providing a framework for constructing a quantum mechanical force field. nih.govresearchgate.net The XPHF parameterization, for instance, is based on the polarized molecular orbital (PMO) semiempirical quantum chemistry method and has shown good agreement with experimental data for various properties of small HF clusters and the liquid state. nih.gov
Another approach involves developing polarizable potential functions derived from a combination of quantum mechanics and molecular mechanics (QM/MM). researchgate.net These models can be parameterized to reproduce experimental data, such as the density of the liquid at specific conditions. researchgate.net For example, a new polarizable potential for hydrogen fluoride was developed by reparametrizing the JV-P model, which involved shortening the H-F bond length and adjusting other parameters accordingly. researchgate.net While this improved the reproduction of thermodynamic properties, it still had limitations in accurately predicting the density of the coexisting liquid phase. researchgate.net
Force-matching methods have also been used to derive effective force fields from ab initio molecular dynamics simulations. researchgate.net This technique has been applied to create a simple nonpolarizable two-site pairwise force field for liquid hydrogen fluoride from a Car-Parrinello MD simulation. researchgate.net
Non-Equilibrium and Non-Statistical Dynamics Simulations
Non-equilibrium and non-statistical dynamics simulations are essential for studying chemical reactions and energy relaxation processes that occur on very fast timescales, where the system does not have time to reach thermal equilibrium. These simulations provide insights into the immediate aftermath of a chemical reaction, such as the initial energy distribution in the products.
For instance, simulations of the reaction between a fluorine atom and a deuterated solvent molecule show that the nascent this compound (DF) is formed in a highly vibrationally excited state. science.gov This newly formed DF molecule is in a non-equilibrium state in two ways: it has a large amount of energy localized in its vibrational stretch, and its surrounding solvent environment has not yet adapted to its presence. science.gov The subsequent vibrational relaxation of the excited DF occurs over a timescale of several picoseconds. researchgate.net
Molecular dynamics simulations are also used to study the non-equilibrium response of plasmas. In the context of deuterium-tritium fusion, simulations have shown that if the tail of the ion velocity distribution is depleted, equilibrium is re-established extremely rapidly, on the order of less than a picosecond. arxiv.org This rapid relaxation is driven by a large entropic force. arxiv.org
Furthermore, joint simulation methods combining wave packet molecular dynamics and density functional theory (WPMD-DFT) are being developed to study the non-equilibrium dynamics of electrons and ions in warm dense matter, such as deuterium plasmas. aps.org These methods offer a more accurate representation of quantum effects and are efficient for studying relaxation processes. aps.org
Potential Energy Surfaces (PES) and Reaction Trajectory Calculations
Potential energy surfaces (PES) are fundamental to understanding and simulating chemical reactions. A PES is a mathematical or graphical representation of the energy of a system as a function of the positions of its atoms. Reaction trajectory calculations, which simulate the motion of atoms during a reaction, are performed on these surfaces.
Lennard-Jones, Empirical Valence Bond (EVB), and LEPS Surfaces
Various types of potential energy surfaces are used to model reactions involving this compound. The choice of PES can significantly impact the results of trajectory calculations.
Lennard-Jones (LJ) potentials are relatively simple models often used to describe the non-bonded interactions between atoms and molecules. acs.orgescholarship.org They are a component of many force fields used in molecular dynamics simulations. escholarship.org
Empirical Valence Bond (EVB) models are a powerful tool for constructing reactive potential energy surfaces. nih.govnih.gov The EVB method describes the electronic structure of a reacting system as a mixture of different valence bond states. This approach allows for the modeling of chemical bond breaking and formation. nih.gov For example, a two-state reactive EVB potential has been used to study the energy deposited into nascent DF following a reaction. nih.gov
London-Eyring-Polanyi-Sato (LEPS) surfaces are another commonly used type of potential energy surface for reaction dynamics studies. tandfonline.comtandfonline.comdtic.mil Classical trajectory calculations on LEPS surfaces have been used to predict the vibrational energy distribution of DF formed in the D + F₂ reaction. tandfonline.com However, it has been found that a single LEPS surface may not be able to accurately describe both the H + F₂ and D + F₂ reactions, suggesting limitations in the classical trajectory method for these systems. tandfonline.com
Modeling Energy Partitioning and Vibrational Relaxation
A key application of PES and trajectory calculations is to model how the energy released in a chemical reaction is distributed among the products' translational, rotational, and vibrational degrees of freedom (energy partitioning) and how the excited products then lose that energy to their surroundings (vibrational relaxation).
Infrared chemiluminescence experiments have been used to determine the initial vibrational energy distribution of DF produced in the D + F₂ reaction. tandfonline.comtandfonline.com These experiments showed that a significant fraction of the available energy, around 62%, is channeled into the vibrational modes of DF, with the v' = 10 level being the most populated. tandfonline.comtandfonline.com This experimental data provides a crucial benchmark for theoretical models.
Trajectory calculations on various potential energy surfaces have been performed to simulate this energy partitioning. tandfonline.comtandfonline.comdtic.mil While some calculations predicted different most populated vibrational levels, adjustments to the parameters of the LEPS surface have led to better agreement with experimental results. tandfonline.com
The vibrational relaxation of DF in different solvents has also been a focus of computational studies. researchgate.netnih.gov Simulations have investigated how the interaction between DF and solvent molecules facilitates the dissipation of vibrational energy. nih.gov The rate of relaxation is found to be highly sensitive to the potential used to model the system. nih.gov For instance, in deuterated dichloromethane, a quantum mechanics/molecular mechanics (QM/MM) approach was necessary to reproduce the experimentally observed rapid relaxation, highlighting the importance of accurately capturing the solute-solvent interactions. nih.gov
Studies of Nuclear Quantum Effects (NQEs) in this compound Systems
Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, can have a significant impact on the structure, dynamics, and reactivity of systems containing light atoms like hydrogen and deuterium.
As discussed in the context of PI-AIMD, NQEs play a crucial role in the properties of solid this compound. The tunneling of deuterons is a key mechanism for the collective transfer process in DF crystals. ecp.frrsc.org The Ubbelohde effect, the observed increase in the heavy-atom distance upon deuteration, is a direct consequence of NQEs. ecp.frrsc.org
In liquid hydrogen fluoride, ab initio path integral molecular dynamics simulations have shown that NQEs lead to a stronger hydrogen bond. nih.gov This is due to a coupling of intramolecular and intermolecular effects, where quantum delocalization enhances dipole-dipole interactions. nih.gov
The impact of NQEs on hydrogen bonding has also been investigated for hydrogen fluoride clusters and the fluoride anion solvated in water. nih.gov For small (HF)n clusters (n=2-4), NQEs increase the F-F distance, while for larger clusters (n>4), the F-F distance decreases. nih.gov This change is attributed to the growing importance of electrostatic interactions over zero-point energy effects of librational modes as the cluster size increases. nih.gov Deuteration of a system like F⁻(H₂O) leads to an increase in the F-O distance and the nuclear magnetic shielding constant, which is a result of the smaller degree of quantum delocalization for deuterium compared to hydrogen. nih.gov
Different theoretical methods, such as the vibrational self-consistent-field (VSCF) method, second-order vibrational perturbation theory (VPT2), and the nuclear-electronic orbital (NEO) approach, have been used to calculate the structural impact of NQEs. acs.org For the hydrogen fluoride dimer, the VSCF and VPT2 methods predict an increase in the F-F distance upon inclusion of NQEs, while the NEO-MP2 method predicts a decrease. acs.org The VPT2 results for the deuterated dimer are consistent with experimental values. acs.org
Zero-Point Energy Contributions
The substitution of protium (B1232500) with deuterium significantly alters the zero-point energy (ZPE) of the molecule, a consequence of the increased mass of deuterium. This difference in ZPE is a key factor in understanding the distinct behaviors of DF compared to HF. The ZPE is the lowest possible energy that a quantum mechanical system may have, and it is a direct result of the Heisenberg uncertainty principle.
In the case of DF, the greater mass of the deuterium atom leads to a lower zero-point vibrational energy compared to HF. This reduction in ZPE has measurable effects on the molecule's properties, including a slightly higher bond dissociation energy. Theoretical calculations are essential to quantify these ZPE contributions and their impact on molecular stability and reactivity. For instance, ab initio quantum-thermal-bath path-integral molecular dynamics (QTB-PIMD) simulations have been employed to investigate the role of ZPE in the properties of DF crystals. rsc.org These studies have shown that the decrease in the heavy-atom distance due to quantum fluctuations is a significant effect in both HF and DF crystals. rsc.org
The difference in ZPE between isotopes can also drive chemical reactions. For example, in the isotopic exchange reaction involving the [H₃O]⁻ anion, the formation of D₂O·H⁻ is favored because the zero-point-energy difference is larger between D₂ and H₂ than between D₂O·H⁻ and D₂O·D⁻. acs.org
Table 1: Vibrational Frequencies and Zero-Point Energy of DF
| Property | Value | Unit | Reference |
| Fundamental Vibrational Frequency | 2998 | cm⁻¹ | nist.gov |
| Harmonic Vibrational Frequency | 1979 | cm⁻¹ | nist.gov |
| Vibrational Zero-Point Energy | Not explicitly stated | cm⁻¹ | nist.gov |
Note: The vibrational zero-point energy can be estimated from the fundamental vibrational frequencies.
Nuclear Delocalization Phenomena
Nuclear delocalization, a quantum mechanical effect where the position of a nucleus is not precisely defined but exists as a probability distribution, is a significant phenomenon in hydrogen-bonded systems like this compound. In DF crystals, the deuterons are not fixed at a single point but are delocalized between the covalent and hydrogen bonds. rsc.org
Quantum-thermal-bath path-integral molecular dynamics (QTB-PIMD) simulations have revealed that in the DF crystal, deuterons can simultaneously flip between covalent and hydrogen bonds. rsc.org This collective transfer is a manifestation of nuclear delocalization and tunneling. The degree of delocalization is influenced by the mass of the isotope, with protons in HF crystals showing a higher degree of delocalization, leading to the symmetrization of the hydrogen bonds where the proton is located at the center of the F-F distance. rsc.org This effect is less pronounced in DF due to the larger mass of the deuteron.
Proton Tunneling Effects
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if its kinetic energy is less than the barrier height. In chemical reactions, this is particularly important for light particles like protons and deuterons. The probability of tunneling is highly dependent on the mass of the particle, the height, and the width of the barrier. ias.ac.in
In the context of this compound, deuteron tunneling is a key aspect of its dynamics, especially in the solid state. Ab initio QTB-PIMD simulations have shown that the collective transfer of deuterons within the zigzag chains of the DF crystal occurs via barrier crossing through tunneling. rsc.org The static barrier for this process, normalized for one deuteron, has been calculated to be 29.2 meV. rsc.org
The rate of tunneling is significantly lower for deuterons compared to protons due to the doubling of the mass. stackexchange.com This kinetic isotope effect is a hallmark of tunneling and can be used to experimentally and computationally probe its contribution to reaction mechanisms. ias.ac.in For instance, theoretical studies on reactions like F + H₂ (and its isotopologues) have highlighted the crucial role of quantum mechanical tunneling, where quasibound states in the van der Waals regions can significantly influence reaction probabilities through interference effects. jaea.go.jp
Intermolecular Interactions and Hydrogen Bonding Networks in this compound
This compound, like its protium counterpart, is characterized by strong intermolecular interactions, primarily dominated by hydrogen bonding. These interactions are responsible for the formation of complex networks in the condensed phases and significantly influence the material's physical and chemical properties. csic.esnih.gov
Hydrogen Bonding Strength and Directionality
The hydrogen bond in this compound is a strong, directional interaction. csic.esusp.br The strength of this bond is a critical factor in the structure of liquid and solid DF, leading to the formation of zigzag chains. csic.esresearchgate.net The substitution of hydrogen with deuterium leads to subtle but important changes in the hydrogen bond strength. Generally, deuterium bonds are considered to be slightly stronger than the corresponding hydrogen bonds, a phenomenon that contributes to the higher boiling point of D₂O compared to H₂O. stackexchange.com
The directionality of the hydrogen bond is a key feature that distinguishes it from purely electrostatic interactions. nih.gov It is widely accepted that the directionality arises from a combination of electrostatics, polarization, and charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor. nih.gov In solid DF, the hydrogen bonds arrange the molecules into well-defined chains. researchgate.net Neutron diffraction studies have been instrumental in determining the structure of these chains, revealing a D-F···D bond angle that deviates from linearity. tandfonline.com
Table 2: Hydrogen Bond Parameters in this compound
| Parameter | Value | Unit | Reference |
| Intermolecular Hydrogen-Bond Distance (liquid DF at 293 K) | 1.62 | Å | tandfonline.com |
| F-D···F bond angle | Not explicitly stated | degrees | |
| Hydrogen Bond Enthalpy | Not explicitly stated | kJ/mol |
Van der Waals Interactions
While hydrogen bonding is the dominant intermolecular force in this compound, van der Waals interactions also play a role, particularly in the stabilization of the crystal lattice and in the dynamics of the liquid state. csic.es In the solid phase, the zigzag chains of DF molecules are further stabilized by interchain van der Waals interactions. csic.es These forces, though weaker than the hydrogen bonds, are crucial for the three-dimensional structure of the crystal.
In theoretical models of DF, the intermolecular potential is often described by a combination of terms representing electrostatic interactions (including hydrogen bonding) and a Lennard-Jones type potential to account for van der Waals forces. aip.org The study of van der Waals complexes involving DF can provide detailed information about the nature of these weak interactions. jaea.go.jp For example, the fluorine chemical shift in fluorinated compounds can be influenced by van der Waals interactions with nearby protons. nih.gov
Collective Dynamics and Correlated Atomic Motions
The strong hydrogen bonding in liquid this compound leads to significant collective dynamics and correlated atomic motions. These motions have been studied extensively using techniques such as coherent quasielastic neutron scattering. csic.esnih.govcore.ac.uk These studies have revealed a complex hierarchy of dynamical processes spanning several decades in time. csic.es
The spectra from these experiments show a low-energy coherent quasielastic component that arises from correlated stochastic motions, as well as a broad inelastic feature originating from overdamped density oscillations. nih.govresearchgate.net These findings indicate that the dynamics of liquid DF are not characterized by propagating collective modes, but rather by correlated motions within the hydrogen-bonded network. nih.gov The structural model that emerges from these studies is one of short, hydrogen-bonded chains, with an average length of 6-7 molecules. csic.es The tearing and repairing of these intermolecular hydrogen bonds are fundamental processes in the liquid's dynamics. csic.es
Response of this compound to External Fields
Theoretical and computational studies have explored the behavior of this compound (DF) and its related systems under the influence of external electric fields. These investigations provide fundamental insights into how electric fields can manipulate molecular interactions, induce structural changes, and drive chemical reactions like dissociation.
Electric-Field-Driven Dissociation and Protolysis
The application of a strong external electric field can induce the dissociation of molecules in the condensed phase. For hydrogen-bonded liquids like hydrogen fluoride (HF), and by extension this compound (DF), this process is of significant theoretical interest. Computational simulations, particularly ab initio molecular dynamics (AIMD), have become a key tool for investigating these phenomena at a molecular level. chemrxiv.org
Research comparing classical and path-integral AIMD (PI-AIMD) simulations on liquid HF highlights the critical role of nuclear quantum effects (NQEs). chemrxiv.orgchemrxiv.orgresearchgate.net While these studies focus on HF, the findings on NQEs are directly relevant to understanding the behavior of DF, as isotopic substitution is a primary method for probing such quantum phenomena. NQEs, such as zero-point motion and tunneling, can significantly alter the response of the system to an external field. chemrxiv.orgresearchgate.net
Simulations show that an external electric field can facilitate the protolysis (or in this context, deuterolysis) reaction: 2DF ⇌ D₂F⁺ + F⁻. chemrxiv.orgresearchgate.net The inclusion of NQEs in these models demonstrates a substantial lowering of the electric field strength required to induce molecular dissociation. chemrxiv.orgresearchgate.net In classical simulations of HF, the threshold for dissociation is observed at an electric field strength of approximately 0.15 V/Å. chemrxiv.orgchemrxiv.org However, when NQEs are included via PI-AIMD simulations, this threshold is reduced by a third, to just 0.05 V/Å. chemrxiv.orgchemrxiv.orgresearchgate.net This suggests that quantum effects lead to enhanced deuteron delocalization, which favors the dissociation process at lower field strengths. chemrxiv.org The mechanism involves the cleavage and formation of covalent bonds facilitated by proton/deuteron transfer, effectively interconverting covalent and hydrogen bonds under the field's influence. chemrxiv.org
Table 1: Electric Field Threshold for Molecular Dissociation in Liquid Hydrogen Fluoride
| Simulation Type | Dissociation Threshold (V/Å) | Key Finding | Source(s) |
|---|---|---|---|
| Classical Nuclei (AIMD) | 0.15 | Higher field required without quantum effects. | chemrxiv.org, chemrxiv.org, researchgate.net |
| Quantized Nuclei (PI-AIMD) | 0.05 | Nuclear Quantum Effects lower the dissociation barrier. | chemrxiv.org, chemrxiv.org, researchgate.net |
In a different context, the dissociation of fluorine donors to produce atomic fluorine, which then reacts with deuterium to form excited DF, is the basis for the operation of DF chemical lasers. wikipedia.org This dissociation is often initiated by an external energy source in the form of an electric discharge, demonstrating a practical application of electric-field-driven processes. wikipedia.orgrroij.comlongdom.org
Field-Induced Molecular Ordering
External electric fields directly couple with molecular dipoles, leading to significant structural reorganization in polar liquids like this compound. chemrxiv.org Computational studies using classical AIMD simulations show that applying a static, homogeneous electric field induces a noticeable molecular ordering and local compression in the liquid structure. chemrxiv.org This is evidenced by changes in the radial distribution functions, where the field causes molecules to explore shorter intermolecular distances and increases population in the second coordination shell. chemrxiv.org This behavior is characteristic of a field-induced ordering effect. chemrxiv.org
However, when nuclear quantum effects are incorporated through PI-AIMD simulations, the response is markedly different. chemrxiv.org Instead of enhanced ordering, the application of an electric field slightly reduces structural correlations in the first and second solvation shells. chemrxiv.org This field-induced softening of molecular interactions is attributed not only to the reorganization of the hydrogen-bond (or deuterium-bond) network but also to the onset of molecular dissociation and deuteron transfer, which are more prevalent when NQEs are considered. chemrxiv.org
The influence of an electric field is also evident at the nuclear level within ions. Ab initio calculations have been performed on the electric field gradient (EFG) at the deuterium nucleus in bifluoride salts (e.g., KDF₂ and NaDF₂), which contain the linear and symmetric [F-D-F]⁻ ion. aip.org In these studies, the crystal lattice generates an internal electric field that affects the deuterium nucleus. The calculations predict the nuclear quadrupole coupling constant (nqcc) and the asymmetry parameter (η), which are sensitive measures of the local electronic environment. aip.org For the potassium and sodium bifluoride salts, the theoretical predictions account for the direct contribution of the point-charge lattice, its polarizing effect on the DF₂⁻ ion, and librational averaging. aip.org
Table 2: Calculated Deuterium Quadrupole Coupling Constants in Bifluoride Salts
| Compound | Predicted nqcc (kHz) | Predicted Asymmetry Parameter (η) | Source(s) |
|---|---|---|---|
| KDF₂ | 55 ± 3 | 0.07 ± 0.01 | aip.org |
| NaDF₂ | 83 ± 3 | 0.04 ± 0.01 | aip.org |
These theoretical results show a small but non-zero asymmetry parameter induced by the crystal field, and while the predicted nqcc for KDF₂ is consistent with experimental data, a significant discrepancy exists for the asymmetry parameter, indicating that the interplay between the deuterium nucleus and the crystalline electric field is complex and requires further investigation. aip.org
Reaction Mechanisms and Chemical Dynamics Involving Deuterium Fluoride
Kinetic Isotope Effects (KIE) in Deuterium (B1214612) Fluoride (B91410) Reactions
The substitution of protium (B1232500) (¹H) with deuterium (²H) to form deuterium fluoride from hydrogen fluoride (HF) introduces significant changes in reaction mechanisms and dynamics, a phenomenon known as the kinetic isotope effect (KIE). This effect stems from the mass difference between the isotopes, which alters the zero-point vibrational energy (ZPVE) of the molecule. The D–F bond has a lower ZPVE than the H–F bond, meaning more energy is typically required to break the D–F bond, leading to slower reaction rates for deuterium-substituted molecules. libretexts.org
The kinetic isotope effect is categorized into two main types: primary and secondary.
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is formed or broken in the rate-determining step of a reaction. libretexts.orgescholarship.org For reactions involving the cleavage of the D-F bond, a "normal" KIE (where the rate constant for the hydrogen-containing reactant, kH, is greater than that for the deuterium-containing reactant, kD, i.e., kH/kD > 1) is expected. This is a direct consequence of the higher bond dissociation energy for the D-F bond compared to the H-F bond. libretexts.org
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.orgescholarship.orgresearchgate.net These effects are generally smaller than PKIEs but provide valuable insight into the nature of the transition state. researchgate.net For example, in reactions where DF acts as a solvent or a non-reacting partner, its presence can still influence the reaction rate through secondary effects. libretexts.org
The KIE is a powerful tool for elucidating reaction pathways. The magnitude of the deuterium KIE can help differentiate between competing mechanisms, such as E2 (elimination, bimolecular) and S"N"2 (substitution, nucleophilic, bimolecular) reactions. E2 reactions typically exhibit large normal KIEs (kH/kD values of 2 to 6), whereas S"N"2 reactions often show slight inverse KIEs (kH/kD values of 0.8 to 1.0). mdpi.com
In many cases involving fluoride ions, the substitution of hydrogen with deuterium results in an inverse kinetic isotope effect (kH/kD < 1). For instance, in gas-phase S"N"2 reactions with methyl halides, the presence of DF as a solvent molecule for the fluoride nucleophile leads to a substantial inverse KIE. researchgate.net This indicates that the transition state is "tighter" or more sterically hindered for the deuterated species, or that the vibrational frequencies of the bonds to the isotope change in a way that lowers the activation energy for the deuterated reactant. Reactions involving DF generally exhibit slower kinetics than those with HF due to deuterium's lower zero-point energy. This isotopic substitution can influence reaction pathways, particularly in processes like acid-base catalysis.
The magnitude of the KIE is generally temperature-dependent, with the effect diminishing as temperature increases. mdpi.com However, at low and especially ultra-low temperatures, quantum mechanical effects, such as tunneling, become prominent and can lead to exceptionally large KIEs. nih.govfrontiersin.orgfrontiersin.org
In the reaction of a fluorine atom with molecular hydrogen (H₂) versus deuterium (D₂), the KIE (kH₂/kD₂) increases dramatically as the temperature decreases. nih.govfrontiersin.orgfrontiersin.org In the ultra-cold regime (below 1 Kelvin), the reaction rate for F + H₂ can be about one hundred times faster than for F + D₂. nih.govfrontiersin.org This massive isotope effect is significantly larger than what classical transition state theory would predict and is a clear signature of quantum tunneling, where the lighter hydrogen atom can "tunnel" through the reaction barrier more efficiently than the heavier deuterium atom. nih.gov This phenomenon highlights that at very low temperatures, reactivity is governed by quantum effects that are highly sensitive to isotopic mass. nih.govfrontiersin.org The temperature dependence of KIEs arises from the balance between rotational and vibrational contributions, with the vibrational part being highly sensitive to temperature. mdpi.com For some reactions, tunneling can become the dominant process below 200 K. ccu.edu.tw
This compound in Nucleophilic Substitution Reactions
This compound and the fluoride ion play a significant role in the study of nucleophilic substitution reactions, particularly the bimolecular (S"N"2) mechanism.
Gas-phase studies of S"N"2 reactions provide fundamental insights into intrinsic chemical reactivity without the complicating effects of a solvent. In reactions of fluoride ions with methyl halides (CH₃X), DF can be involved as a microsolvating molecule, forming a complex like F⁻(DF).
Research on the gas-phase S"N"2 reactions of fluoride ions, sometimes microsolvated by one or more HF or DF molecules, with methyl halides reveals important dynamic features. researchgate.netnih.gov A key finding is that these reactions often exhibit moderate to substantial inverse kinetic isotope effects (kH/kD < 1) when deuterium is substituted into the solvent molecule (e.g., using F⁻(DF) instead of F⁻(HF)). researchgate.net For example, in gas-phase reactions with methyl halides, the substitution of H with D can lower the reaction rates by a factor of 2 to 3 due to an increased activation energy. Theoretical calculations have shown that deuterium substitution can result in inverse KIEs in the range of 0.6 to 0.8 at room temperature. ccu.edu.tw These inverse KIEs suggest a transition state that is more constrained for the deuterated species and are a characteristic feature of the S"N"2 pathway. researchgate.netnih.gov
| Reaction | Experimental KIE (kH/kD) | Calculated KIE (kH/kD) | Reference |
|---|---|---|---|
| F⁻(H₂O) + CH₃Cl vs. F⁻(D₂O) + CH₃Cl | Not specified | 0.65 (at 300 K) | ccu.edu.tw |
| F⁻ + CH₃Br vs. F⁻ + CD₃Br | Not specified | ~0.8 to 1.0 | mdpi.com |
| Cl⁻ + CH₃Br vs. Cl⁻ + CD₃Br | 0.77 (±0.03) | Not specified | researchgate.net |
| F⁻(HF) + CH₃I vs. F⁻(DF) + CH₃I | Substantial inverse KIE | Not specified | researchgate.net |
Vibrational Energy Relaxation and Transfer in this compound
When this compound molecules are formed in a chemical reaction, such as the reaction between deuterium atoms and fluorine molecules (D + F₂), they are often in vibrationally excited states. tandfonline.comtandfonline.com The process by which these molecules lose their excess vibrational energy is known as vibrational relaxation. This relaxation is crucial in understanding the dynamics of chemical lasers and other high-energy systems. The primary mechanisms for this energy dissipation are intermolecular vibration-to-vibration (V-V) transfer and intramolecular vibration-to-rotation (V-R) transfer. dntb.gov.uaaip.orgaip.org
In vibration-to-vibration (V-V) energy transfer , a vibrationally excited DF molecule collides with another DF molecule (or a different molecule) and transfers its vibrational quantum. dntb.gov.uaaip.org This process is highly efficient when the energy difference between the vibrational states is small (near-resonant). dntb.gov.ua Three-dimensional trajectory studies predict that these V-V processes occur via single vibrational quantum transitions (Δv = ±1). aip.orgaip.org
Vibration-to-rotation (V-R) energy transfer is a process where a DF molecule converts its vibrational energy into rotational energy within the same molecule. dntb.gov.uaaip.orgdtic.mil This intramolecular pathway allows multiple quanta of vibrational energy to be converted into rotational energy, populating high rotational states. dntb.gov.uaaip.org These highly rotationally excited states then relax more slowly through collisions. dntb.gov.uaaip.org
Studies using laser-excited vibrational fluorescence have measured the rate constants for these energy transfer processes over various temperatures. dntb.gov.ua For instance, the relaxation of DF has been studied over a temperature range of 300–1000 K. dntb.gov.ua In solvents like deuterated dichloromethane, vibrationally excited DF relaxes rapidly, with a vibration-to-vibration resonant energy-transfer channel to the solvent's C-D stretching modes playing a significant role. acs.org
| Process | Description | Typical Rate Constant (at 300 K) | Reference |
|---|---|---|---|
| DF(v=1) + DF(v=1) → DF(v=0) + DF(v=2) | V-V Energy Transfer | 1.3 x 10¹³ cm³/mol·s | dntb.gov.uaaip.org |
| DF(v=1) + Ar → DF(v=0) + Ar | V-T/R Relaxation by Argon | Rate constant determined at various temperatures from 198-296 K | dntb.gov.ua |
| DF(v) → DF(v') + R | V-R Intramolecular Transfer | A key mechanism for populating high rotational states. dntb.gov.uaaip.org | dntb.gov.uaaip.org |
Solvent-Mediated Relaxation Mechanisms
The relaxation of vibrationally excited molecules in solution is a complex process governed by the interactions between the solute and the surrounding solvent molecules. For this compound, studies in polar deuterated solvents like d3-acetonitrile (CD₃CN) and d2-dichloromethane (CD₂Cl₂) reveal rapid vibrational energy relaxation. acs.orgnih.govazom.com
Following its formation in an excited vibrational state, such as through the reaction of fluorine atoms with the solvent molecules, the DF molecule undergoes a multi-stage relaxation process. Transient infrared absorption spectroscopy and molecular dynamics simulations have shown that the first step is the formation of a hydrogen bond between the DF molecule and a solvent molecule, which occurs on a sub-picosecond timescale (approximately 1 ps). nih.govazom.comfu-berlin.de This initial solvation is followed by the slower processes of vibrational energy relaxation and further solvent restructuring, which can take over 10 picoseconds. nih.govazom.com
The efficiency of this relaxation is highly sensitive to the specific interactions between the DF solute and the solvent cage. Quantum mechanics/molecular mechanics (QM/MM) simulations, which provide a more accurate description of these interactions than standard molecular force fields (MMFF), have been crucial in understanding this process. For instance, in CD₂Cl₂, QM/MM dynamics predict a rapid vibrational relaxation lifetime of approximately 8 picoseconds, a value that aligns better with experimental observations than the much longer lifetimes predicted by MMFF-based potentials. acs.org This rapid relaxation is attributed to a unique "many-body" interaction pattern where the DF molecule is in close contact with multiple atoms of the surrounding solvent molecules, facilitating efficient energy transfer. acs.org
Table 1: Vibrational Relaxation Timescales for DF in Polar Solvents
| Solvent | Process | Timescale | Reference |
|---|---|---|---|
| d3-acetonitrile (CD₃CN) | First H-bond formation | ~1 ps | nih.govazom.com |
| Vibrational Relaxation (v=1→0) | 3.1 ± 0.6 ps | azom.com | |
| Solvent Restructuring | >10 ps | azom.com | |
| d2-dichloromethane (CD₂Cl₂) | Vibrational Relaxation (QM/MM) | ~8 ps | acs.org |
| Vibrational Relaxation (AMOEBA) | ~186 ps | acs.org | |
| Vibrational Relaxation (MMFF) | ~288 ps | acs.org |
Energy Transfer Pathways in Solution
The primary mechanism for the relaxation of vibrationally excited this compound in solution is the transfer of its excess vibrational energy to the surrounding solvent molecules. azom.com This energy dissipation can occur through various pathways, including vibration-to-vibration (V-V) energy transfer and vibration-to-translation/rotation (V-T,R) energy transfer.
Studies on the exothermic reactions of fluorine atoms in deuterated solvents like CD₃CN and CD₂Cl₂ show that a significant portion of the reaction's exothermicity is channeled into the vibrational modes of the newly formed DF molecule. nih.govazom.com Despite the strong coupling to the solvent, the DF product is formed in a highly vibrationally excited state. For the reaction in CD₃CN, the initial product distribution was found to be approximately 55% in the v=2 state and 44% in the v=1 state, with negligible direct formation of the ground state (v=0). azom.com This indicates that the chemical dynamics of the bond-forming event are faster than the immediate dissipation of energy to the solvent bath.
Table 2: Initial Vibrational Energy Distribution of DF from F-atom Reactions in Solution
| Reaction | Vibrational State (v) | Relative Population (%) | Reference |
|---|---|---|---|
| F + CD₃CN | 2 | 55 ± 15 | azom.com |
| 1 | 44 ± 15 | azom.com | |
| 0 | Negligible | azom.com | |
| F + CD₂Cl₂ | - | Partial quenching of nascent vibrational excitation compared to gas phase | azom.com |
Proton/Deuteron (B1233211) Transfer Mechanisms
Proton and deuteron transfer are fundamental steps in a vast array of chemical and biological processes. The use of this compound and deuterium substitution provides a powerful tool for investigating the mechanisms of these transfer reactions.
Enzymatic Reaction Pathways (e.g., Glyoxalase I)
The enzyme Glyoxalase I is part of a critical detoxification system that converts toxic α-ketoaldehydes, like methylglyoxal, into less harmful substances. researchgate.net The mechanism of this enzyme has been a subject of detailed investigation, with a key question being whether it proceeds via a proton transfer or a hydride transfer.
A decisive experiment utilized fluoromethylglyoxal (B1205639) and its deuterated analogue, [1-²H]fluoromethylglyoxal, to probe the reaction mechanism. researchgate.netlibretexts.org In the presence of glutathione, Glyoxalase I catalyzes the conversion of fluoromethylglyoxal into two products: S-fluorolactoylglutathione and S-pyruvylglutathione, the latter being formed with the elimination of a fluoride ion. researchgate.net The ratio of fluoride elimination to the total amount of reacted substrate is known as the partition ratio.
Researchers observed that when [1-²H]fluoromethylglyoxal was used as the substrate, the partition ratio increased significantly across various species of the enzyme (yeast, rat, mouse). researchgate.netlibretexts.org Furthermore, the deuterium was retained in the S-fluorolactoylglutathione product. researchgate.net This outcome can only be explained by a primary kinetic isotope effect on the protonation of an enediol intermediate. The slower rate of deuteron transfer (compared to proton transfer) allows more time for the competing fluoride elimination pathway to occur, thus increasing the partition ratio. This provided conclusive proof for a proton transfer mechanism, rather than a hydride transfer. researchgate.netlibretexts.org
Table 3: Deuterium Isotope Effect on Product Partitioning by Glyoxalase I
| Substrate | Enzyme Source | Partition Ratio (Fluoride Eliminated / Total Fluoride) | Reference |
|---|---|---|---|
| Fluoromethylglyoxal | Yeast | 0.09 | researchgate.net |
| [1-²H]Fluoromethylglyoxal | Yeast | 0.23 | researchgate.net |
| Fluoromethylglyoxal | Rat Liver | 0.04 | researchgate.net |
| [1-²H]Fluoromethylglyoxal | Rat Liver | 0.11 | researchgate.net |
Mechanistic Insights from Deuterium Exchange
Deuterium exchange is a widely used technique to gain mechanistic insights into reactions involving the transfer of labile protons. wikipedia.org By replacing protic solvents (like H₂O) with deuterated solvents (like D₂O), or by using deuterated reagents, chemists can track the movement of protons and identify rate-determining steps. acs.org While specific studies detailing the use of this compound as the primary reagent for such exchange studies are not prevalent in the provided search results, the principles can be understood from related systems involving fluoride ions and deuterated solvents.
A key aspect of deuterium exchange is that the rate of incorporation of deuterium can reveal whether a C-H bond is broken in the rate-limiting step of a reaction. For example, in the base-catalyzed exchange of α-hydrogens in ketones, the reaction proceeds through an enolate intermediate. libretexts.org The rate of this exchange has been shown to be the same as the rate of halogenation, providing evidence that both reactions share the same rate-determining step: the formation of the enol or enolate. libretexts.org
Furthermore, fluoride ions have been shown to mediate hydrogen-deuterium exchange. In one study, fluoride ions encapsulated within hexaamido cryptand receptors were shown to facilitate multiple deuterium exchanges between the amide protons of the cryptand and the deuterated solvent (DMSO-d₆). acs.org This process was monitored by ¹⁹F NMR, where the signal multiplet changed as protons were successively replaced by deuterons. This demonstrates the ability of a sequestered fluoride ion to act as a base, promoting the deprotonation/deuteration of even weakly acidic N-H bonds. acs.org
Reaction Dynamics of Fluorine Atoms with Deuterium Molecules (F + D₂)
The reaction between a fluorine atom and a deuterium molecule (F + D₂ → DF + D) is a cornerstone for the study of chemical reaction dynamics. As an isotopic variant of the benchmark F + H₂ reaction, it provides a fundamental model for understanding the quantum mechanical effects, energy disposal, and stereodynamics of elementary chemical reactions.
Collision Energy Dependence
The dynamics of the F + D₂ reaction are highly dependent on the collision energy of the reactants. This dependence is a sensitive probe of the potential energy surface (PES) governing the interaction.
At low collision energies, quantum mechanical phenomena such as tunneling and scattering resonances become prominent. Theoretical calculations show that these effects can significantly enhance the reactivity, causing the reaction rates to deviate from the classical Arrhenius law at low temperatures.
Experimental studies using crossed molecular beams have provided detailed information on how the distribution of the DF product molecules changes with collision energy. At a collision energy of 90 meV, state-to-state differential cross sections show that the DF products are scattered predominantly in the backward direction (relative to the incoming F atom direction). However, as the collision energy is increased, the angular distribution of the DF products tends to shift from backward to sideways scattering.
The total reaction cross-section also varies with collision energy. For the related F + HD reaction, which can produce either HF + D or DF + H, calculations show distinct excitation functions (cross-section vs. collision energy) for each product channel. For the F + D₂ reaction, experimental and theoretical studies have mapped out the integral cross sections over a wide range of energies, providing critical data for validating and refining theoretical models of the reaction.
Table 4: Collision Energy Dependence in the F + D₂ Reaction
| Collision Energy | Observation | Finding | Reference |
|---|---|---|---|
| 90 meV | State-resolved differential cross sections | DF products are primarily backward-scattered. | |
| Bimodal rotational state distributions observed for DF(v=2) and DF(v=3). | |||
| Increasing Energy | Angular distribution of DF | Shifts from backward to sideways scattering. | - |
| Low Energies (<1.9 kcal/mol) | Total reaction cross section | Reaction is enhanced by nonadiabatic channels involving spin-orbit excited F*(²P₁/₂). | |
| Quantum tunneling and resonances play a significant role. |
Quantum Scattering Calculations and Resonances
Quantum scattering calculations provide a fundamental framework for understanding the detailed state-to-state dynamics of chemical reactions. nih.gov For the reaction of a fluorine atom with a deuterium molecule, F + D₂ → DF + D, rigorous quantum scattering theory allows for highly accurate calculations that can rival experimental accuracy. nih.gov These computational studies are crucial for elucidating the complex quantum mechanical effects that govern the formation of this compound, particularly the role of reaction resonances.
Resonances in a chemical reaction are transient, quasi-bound states that can temporarily trap the reacting particles, significantly influencing the reaction probability and the energy and angular distribution of the products. berkeley.edu In the F + D₂ reaction, these phenomena have been extensively investigated using time-independent quantum reactive scattering calculations on various ab initio potential energy surfaces (PES), such as the Stark-Werner (SW) surface. nih.govaip.orgrsc.org
Detailed research findings have identified several types of resonances in the F + D₂ system:
Shape Resonances: These occur when the collision energy matches a quasi-bound level supported by the centrifugal barrier in the entrance channel of the potential energy surface. csic.es For the F + D₂(v=0, j=0) reaction, quantum scattering calculations have identified a pattern of narrow shape resonances in the cold collision energy range between 0.01 and 2 meV. nih.govcsic.es The position, number, and intensity of these resonance peaks are highly sensitive to the specific topography of the PES and the total angular momentum quantum number (J). nih.govcsic.es These resonances enhance quantum tunneling and can increase reaction cross sections and rate constants by an order of magnitude in the cold regime (1 mK–1 K). frontiersin.org
Feshbach Resonances: These resonances involve the temporary excitation of the system to a different internal state. In the F + D₂ reaction, a Feshbach resonance corresponding to a metastable state in the exit channel (the DF + D arrangement) has been identified. aip.org At higher temperatures (above 10 K), a tunneling pathway enhanced by the constructive interference between two Feshbach resonances trapped in the reaction exit channel competes with the thermally activated mechanism as the collision energy approaches the reaction barrier height. nih.govfrontiersin.org
Van der Waals Resonances: These are associated with quasi-bound states located in the shallow van der Waals well in the reactant region of the potential energy surface. aip.org Studies have shown that these resonance states, which occur in the tunneling region, can dissociate into the product channel. aip.org
The accuracy of these theoretical predictions is often validated by comparing calculated integral and differential cross-sections with results from high-resolution crossed molecular beam experiments. berkeley.edursc.org Quantum mechanical calculations have successfully reproduced experimental observations, such as the increase in rotational excitation of the DF product in the backward to forward scattering directions. rsc.org However, some discrepancies remain, indicating that a complete understanding of the dynamics of this fundamental reaction is still an active area of research. rsc.org
The study of the F + D₂ reaction at ultra-cold temperatures reveals that the reaction cross-section is controlled by quantum tunneling through the activation barrier, a mechanism favored by the long collision durations at these low energies. aip.org The interplay between tunneling and resonances leads to significant deviations from the classical Arrhenius law, where reaction rates become independent of temperature near absolute zero, following the Wigner threshold law. nih.govfrontiersin.org
Table 1: Comparison of F + D₂ Reaction Dynamics on Different Potential Energy Surfaces (PES)
| Feature | Stark-Werner (SW) PES | PES-II (Modified Long-Range) |
|---|---|---|
| Van der Waals Well | Shallower | Deeper and wider |
| **Bound States (F···D₂) ** | Two bound vibrational states | Three bound vibrational states |
| Resonance Features | Narrow resonance patterns appear between 0.01 and 2 meV | Resonance patterns are present but vary in number, position, and intensity compared to SW PES |
| Low-Energy Agreement | - | Shows good agreement with experimental values for integral cross sections at low collision energies |
This table is based on findings from rigorous close coupling time-independent quantum reactive scattering calculations. nih.gov
Table 2: Prominent Quantum Effects in the F + D₂ Reaction at Different Energy/Temperature Regimes
| Regime | Collision Energy Range | Dominant Quantum Phenomena | Impact on Reactivity |
|---|---|---|---|
| Ultra-cold | < 1 mK | Virtual state effects, Quantum tunneling | Reactivity is governed by tunneling through the reaction barrier. frontiersin.org |
| Cold | 1 mK – 1 K | Entrance-channel shape resonances | Enhances quantum tunneling, increasing cross sections and rate constants by ~1 order of magnitude. frontiersin.org |
| Sub-thermal | > 10 K | Exit-channel Feshbach resonances, Tunneling | Tunneling pathway, enhanced by resonance interference, competes with the thermal activation mechanism. frontiersin.org |
This table summarizes findings from quantum dynamics and kinetics studies. nih.govfrontiersin.org
Compound Index
| Compound Name | Formula |
|---|---|
| This compound | DF |
| Deuterium | D₂ / D |
| Fluorine | F |
| Hydrogen | H₂ / H |
Advanced Applications of Deuterium Fluoride in Chemical Research
Deuterium (B1214612) Fluoride (B91410) Lasers (DF Lasers) for Scientific and Technological Advancement
Deuterium Fluoride (DF) lasers are a class of high-power chemical lasers that have been a subject of significant research and development since the 1970s. spiedigitallibrary.org These lasers are prized for their intrinsic ability to store substantial levels of energy and efficiently dissipate waste heat through the convective flow of exhaust gases. spiedigitallibrary.org This characteristic makes them particularly attractive for applications requiring high power levels. spiedigitallibrary.orgazooptics.com DF lasers operate in the mid-infrared (mid-IR) portion of the electromagnetic spectrum, a region that is advantageous for long-range atmospheric transmission. laserfocusworld.com
The fundamental operation of a DF laser is analogous to a rocket engine. wikipedia.org In a typical continuous-wave (CW) system, a combustor is used to generate free fluorine atoms, often by burning ethylene (B1197577) in the presence of nitrogen trifluoride. azooptics.comwikipedia.org These fluorine radicals are then injected into a laser cavity where they mix with deuterium. azooptics.comwikipedia.org The ensuing exothermic chemical reaction produces vibrationally excited this compound molecules, which then serve as the gain medium for the laser. azooptics.comwikipedia.org
Principles of Chemical Pumping and Energy Conversion
The core of a this compound (DF) laser's operation lies in the principle of chemical pumping, where the energy released from an exothermic chemical reaction is directly converted into light energy. quora.com This process begins with the generation of free fluorine atoms. wikipedia.org A common method involves the combustion of substances like ethylene (C2H4) with nitrogen trifluoride (NF3) in a combustion chamber. azooptics.comwikipedia.org
These free fluorine radicals are then injected into the laser's reaction chamber, typically through supersonic nozzles. aiaa.org Here, they are mixed with deuterium (D2) gas. The highly reactive fluorine atoms readily combine with deuterium molecules in a "cold" reaction to produce vibrationally excited this compound (DF*) molecules. wikipedia.org
The primary pumping reaction can be represented as: F + D₂ → DF + D*
This reaction is highly exothermic, and a significant portion of the released energy is channeled into the vibrational states of the newly formed DF molecules, creating a population inversion. quora.comgophotonics.com This direct conversion of chemical energy into vibrational energy, which is then released as photons, is what defines the chemical pumping mechanism in a DF laser. quora.com
Mid-Infrared Wavelength Generation (3.6-4.2 µm)
This compound lasers are notable for their emission in the mid-infrared (mid-IR) region of the spectrum, specifically within the 3.6 to 4.2 µm range. rroij.com This spectral window is particularly significant because it aligns with one of the atmosphere's "transparency windows," where the absorption of infrared radiation by atmospheric gases is minimal. laserfocusworld.comtaylorfrancis.com This property allows the laser beam to propagate over long distances with reduced attenuation, making DF lasers suitable for various terrestrial applications. wikipedia.orgtaylorfrancis.com
The emission spectrum of a DF laser is not a single line but rather a series of closely spaced lines. rroij.com These correspond to the vibrational-rotational transitions of the DF molecule. rroij.com When a DF molecule transitions from a higher vibrational energy level to a lower one, it emits a photon. The specific wavelength of this photon is determined by the initial and final vibrational and rotational energy states of the molecule. The collection of these transitions results in the characteristic multi-line spectrum of the DF laser within the 3.6 to 4.2 µm range. rroij.com
| Parameter | Value | Significance |
|---|---|---|
| Wavelength Range | 3.6 - 4.2 µm | Corresponds to an atmospheric transmission window, enabling long-range propagation. laserfocusworld.comrroij.comtaylorfrancis.com |
| Spectral Nature | Multi-line emission | Results from various vibrational-rotational transitions within the DF molecule. rroij.com |
| Operational Band | Mid-Infrared (Mid-IR) | Useful for a variety of scientific and technological applications. laserfocusworld.com |
Lasing Mechanism and Population Inversion
The lasing mechanism in a this compound (DF) laser is contingent upon the creation of a state known as population inversion. quora.comgentec-eo.com In any collection of atoms or molecules at thermal equilibrium, the majority will reside in the lowest energy state, or ground state. libretexts.org For laser action to occur, this natural distribution must be inverted, meaning there must be more molecules in a higher, excited energy state than in a lower energy state. quora.comgentec-eo.com
In a DF laser, the exothermic chemical reaction between fluorine atoms and deuterium molecules directly populates the higher vibrational energy levels of the newly formed DF molecules. gophotonics.com This rapid production of excited DF* molecules leads to a transient state where the population of these upper vibrational levels significantly exceeds that of the lower vibrational levels, thus achieving population inversion. quora.comgophotonics.com
Once population inversion is established, the process of stimulated emission can dominate. gentec-eo.com When a photon with an energy corresponding to the difference between two vibrational levels interacts with an excited DF* molecule, it can stimulate the molecule to transition to the lower level, releasing a second photon that is identical in frequency, phase, and direction to the incident photon. libretexts.org This results in a cascade of photon emission and the amplification of light. The continuous flow of reactants maintains this state of population inversion, allowing for continuous-wave (CW) laser operation. wikipedia.org
Optical Resonator Design and Beam Propagation
The optical resonator, or laser cavity, is a critical component of a DF laser, responsible for providing the feedback necessary for light amplification and shaping the output beam. laser-welder.net A typical resonator consists of two mirrors positioned at either end of the gain medium (the region of excited DF* molecules). wikipedia.org These mirrors reflect the photons back and forth through the gain medium, allowing for multiple passes and sustained stimulated emission. laser-welder.net One of the mirrors is partially transmissive, allowing a portion of the amplified light to exit as the laser beam. laser-welder.net
The design of the optical resonator significantly influences the laser's output power, beam quality, and mode characteristics. rp-photonics.com For high-power chemical lasers like the DF laser, unstable resonators are often employed. dlr.de Unstable resonators are characterized by mirror configurations that cause the light to diverge on each pass, which is advantageous for extracting energy from a large volume of the gain medium and producing a well-collimated output beam. dlr.demdpi.com The design must also account for the specific geometry of the gain medium, which in many DF lasers is rectangular. dlr.de
Beam propagation refers to how the laser beam travels and maintains its characteristics over a distance. researchgate.net A key metric for this is beam quality, which quantifies how tightly the beam can be focused and how little it spreads over long distances. spiedigitallibrary.org The design of the resonator plays a crucial role in determining the initial beam quality. laser-welder.net Factors such as mirror curvature, alignment, and the presence of any aberrations within the cavity can affect the spatial profile and divergence of the output beam. rp-photonics.comresearchgate.net
| Resonator Type | Key Characteristics | Suitability for DF Lasers |
|---|---|---|
| Stable Resonator | Confines the light to a stable mode, often resulting in a Gaussian beam profile. wikipedia.org | Can be used, but may not be optimal for extracting power from a large, high-gain medium. dlr.de |
| Unstable Resonator | Characterized by divergent wave propagation, allowing for large mode volumes and good beam collimation. dlr.demdpi.com | Well-suited for high-power DF lasers due to efficient energy extraction and good beam quality. dlr.demdpi.com |
| Hybrid Resonator | Combines features of both stable and unstable resonators to optimize performance for specific gain medium characteristics. dlr.de | Can be designed to meet the specific demands of DF laser systems, balancing power extraction and beam quality. dlr.de |
Modeling and Simulation of Laser Performance
The complex interplay of chemical kinetics, fluid dynamics, and optical physics within a this compound (DF) laser necessitates the use of sophisticated modeling and simulation tools to predict and optimize its performance. rp-photonics.comcompmat.org These computational models are essential for understanding the internal processes that are difficult to observe experimentally and for designing more efficient and powerful laser systems. rp-photonics.com
Modeling of DF laser performance typically involves a set of coupled differential equations that describe the evolution of various physical quantities within the laser cavity. researchgate.net These can include:
Chemical Kinetics: Rate equations that model the chemical reactions producing the excited DF* molecules, as well as deactivation and quenching processes. aip.orgaip.org
Fluid Dynamics: Equations that describe the flow of gases through the nozzles and the laser cavity, including mixing processes and temperature and pressure distributions. optica.org
Optical Physics: Models for the generation and propagation of the laser radiation within the optical resonator, accounting for gain, saturation, and diffraction effects. rp-photonics.com
These models can be used to simulate various aspects of the laser's performance, such as output power, spectral content, and beam quality, as a function of different operating parameters like gas mixture ratios, flow rates, and resonator design. researchgate.net Software packages like LaserMOD and MuSES provide frameworks for simulating the complex interactions in laser systems. synopsys.comthermoanalytics.com For instance, a traveling wave laser model (TWLM) can be used to simulate the behavior of distributed feedback (DFB) lasers, which share some physical principles with other laser types. ansys.com Molecular dynamics simulations can also provide insights into the fundamental laser-material interactions. mdpi.com
Applications in Spectroscopy and Chemical Sensing
The unique spectral characteristics of this compound (DF) lasers make them valuable tools for applications in spectroscopy and chemical sensing. rroij.com The mid-infrared region where DF lasers emit is often referred to as the "molecular fingerprint" region because many molecules have strong and distinctive absorption features at these wavelengths. laserfocusworld.com This allows for the highly selective detection and quantification of various chemical species.
In spectroscopy, the narrow linewidth and high spectral brightness of DF lasers enable high-resolution measurements of molecular absorption spectra. laserfocusworld.com This information can be used to study molecular structure, dynamics, and interactions. The tunability of some DF laser systems further enhances their utility in spectroscopic applications.
For chemical sensing, DF lasers can be employed in techniques such as tunable diode laser absorption spectroscopy (TDLAS) and cavity ring-down spectroscopy (CRDS). In these methods, the laser beam is passed through a sample containing the chemical of interest. By measuring the amount of light absorbed at specific wavelengths, the concentration of the target molecule can be determined with high sensitivity and specificity. The ability of the DF laser beam to propagate over long distances also makes it suitable for remote sensing applications, such as monitoring atmospheric pollutants or industrial emissions. laserfocusworld.com
Atmospheric Transmission Studies of DF Laser Radiation
The propagation of high-energy laser beams through the atmosphere is a critical area of study for applications in remote sensing, communications, and directed energy. This compound chemical lasers, which operate in the mid-infrared range (approximately 3.8 μm), are of particular interest because their emission wavelengths fall within an atmospheric transmission window. wikipedia.org This means that the radiation is less affected by atmospheric absorption compared to its hydrogen fluoride (HF) counterpart, which operates at wavelengths (2.7–2.9 μm) that are strongly absorbed by atmospheric water vapor. wikipedia.orgtaylorfrancis.com However, the transmission of DF laser radiation is still influenced by molecular absorption and aerosol attenuation.
The primary atmospheric constituents responsible for absorbing DF laser radiation are water vapor (H₂O), deuterated water (HDO), carbon dioxide (CO₂), and nitrous oxide (N₂O). nih.govnasa.gov The absorption is not uniform across the DF laser's emission spectrum but occurs at specific wavelengths corresponding to the vibrational-rotational lines of these molecules.
Research has focused on quantifying the absorption coefficients at various DF laser wavelengths under different atmospheric conditions. nih.gov Studies have shown that even small amounts of deuterated water (HDO), naturally present in atmospheric water vapor, contribute significantly to absorption in the 3.5-4.1 μm range. nih.gov Calculations of monochromatic transmission for atmospheric slant paths must account for line absorption by these molecules, continuum molecular absorption, and aerosol extinction. nih.gov The absorption is highly dependent on factors like temperature, pressure, and humidity. nih.govnasa.gov For instance, molecular absorption is extremely sensitive to changes in temperature and relative humidity. nasa.gov
| Atmospheric Component | Significance in DF Laser Absorption | Relevant Wavelength Range (μm) |
|---|---|---|
| Deuterated Water (HDO) | Strong absorption at several DF laser wavelengths. nih.gov | 3.5 - 4.1 |
| Water Vapor (H₂O) | Contributes to continuum absorption. nih.gov | Broad Mid-IR |
| Carbon Dioxide (CO₂) | Specific absorption lines can overlap with DF laser emissions. nasa.gov | ~4.0 |
| Nitrous Oxide (N₂O) | Contributes to molecular absorption. nasa.gov | ~3.9 |
In addition to molecular absorption, the transmission of DF laser radiation is limited by attenuation from atmospheric aerosols. Aerosols, which include particles of water, sea salt, dust, soot, and various pollutants, affect the laser beam through both scattering and absorption. researchgate.netdeps.org This combined effect, known as aerosol extinction, can significantly reduce the power of a laser beam delivered to a target. deps.org
The degree of aerosol attenuation is highly variable and depends on the size, composition, and concentration of the particles, which can change with location, altitude, and weather conditions. researchgate.netresearchgate.net For example, in maritime environments, sea salt aerosols are dominant, while desert environments have high concentrations of dust. deps.org The interaction of the laser with aerosols can also induce thermal blooming, where the laser heats the air and the aerosols, creating density gradients that defocus the beam. deps.org Consequently, accurate modeling of DF laser propagation requires continuous monitoring of aerosol optical depth and other atmospheric properties. researchgate.net
Isotopic Labeling and Tracing in Advanced Chemical and Biochemical Systems
The substitution of hydrogen with its stable, heavy isotope deuterium is a powerful tool in chemical and biochemical research. This compound can serve as a source of deuterium for the synthesis of isotopically labeled compounds.
This compound is a fundamental reagent in fluorine chemistry and can be used in the preparation of deuterated compounds. While direct H-D exchange using DF is less common for complex organic molecules, it is a key precursor in synthetic pathways. Historically, methods for preparing this compound involved reacting deuterium sulfate (B86663) with calcium fluoride or the direct reaction of deuterium with elemental fluorine or silver fluoride. google.com More convenient laboratory-scale methods have been developed, such as the deuterolysis of fluorine-containing compounds like thionyl fluoride or benzoyl fluoride with deuterium oxide (D₂O). google.com Another method involves the reaction of deuterium (D₂) with silver(II) fluoride (AgF₂). researchgate.net
Once produced, DF or other deuterating agents derived from it can be used to introduce deuterium into molecules for a variety of research purposes. The development of efficient and site-selective deuteration methods is a significant area of synthetic chemistry, driven by the demand for labeled compounds in fields ranging from materials science to medicine. colab.wsnih.gov
The replacement of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction if the bond to that atom is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. researchgate.net
Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond are typically slower. tandfonline.com By synthesizing a molecule with deuterium at a specific position (using a deuterium source like DF or its derivatives) and comparing its reaction rate to the non-deuterated version, chemists can determine whether that specific C-H bond is involved in the critical step of the reaction. This provides invaluable insight into the transition state and the sequence of bond-breaking and bond-forming events.
In recent years, the strategic replacement of hydrogen with deuterium in drug molecules has emerged as a major strategy in pharmaceutical development. nih.gov This "deuterium switch" or "precision deuteration" leverages the kinetic isotope effect to improve a drug's pharmacokinetic properties, specifically its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net
Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the oxidative cleavage of a C-H bond. researchgate.nettandfonline.com By replacing the hydrogen at this metabolic "soft spot" with deuterium, the rate of metabolism can be slowed down. researchgate.netnih.gov This can lead to several therapeutic advantages:
Increased drug half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing. researchgate.net
Reduced formation of toxic metabolites: Slowing the metabolism of the parent drug can decrease the concentration of harmful byproducts. researchgate.net
Increased bioavailability: A greater proportion of the administered dose can reach the systemic circulation and its therapeutic target. researchgate.net
This strategy has led to the development and FDA approval of deuterated drugs. For example, deutetrabenazine, a deuterated version of tetrabenazine, was approved for treating chorea associated with Huntington's disease and showed an improved side-effect profile compared to its non-deuterated counterpart. nih.govresearchgate.net
| Property | Effect of H-to-D Substitution (Deuteration) | Therapeutic Implication |
|---|---|---|
| Metabolic Rate (CYP450-mediated) | Decreased due to the kinetic isotope effect. researchgate.net | Longer drug half-life, sustained therapeutic effect. researchgate.net |
| Molecular Stability | C-D bond is stronger and more stable than the C-H bond. tandfonline.com | Increased resistance to metabolic degradation. nih.gov |
| Pharmacokinetics (PK) | Can be favorably altered (e.g., lower clearance, higher exposure). nih.gov | Improved dosing regimen and potentially better safety profile. nih.govresearchgate.net |
| Toxicity Profile | May be improved by reducing the formation of reactive or toxic metabolites. researchgate.net | Enhanced safety and tolerability of the drug. |
Probing Molecular Structures and Dynamics via Deuterium Enrichment
The substitution of hydrogen with its heavier isotope, deuterium, in hydrogen fluoride (HF) to form this compound (DF) provides a powerful tool for investigating molecular structure and dynamics. This isotopic enrichment introduces a subtle yet significant perturbation that allows researchers to probe fundamental aspects of chemical bonding and intermolecular interactions without altering the electronic potential energy surface. The primary effect of deuteration is the change in mass, which significantly influences vibrational frequencies. This shift is readily observable in infrared (IR) spectroscopy, providing a distinct signature to differentiate DF from HF.
In addition to diffraction methods, deuterium enrichment is a cornerstone of Nuclear Magnetic Resonance (NMR) spectroscopy for studying molecular systems. nih.gov While the natural abundance of deuterium is very low (about 0.0156%), this becomes an advantage in enrichment studies, as it allows for the detection of deuterated molecules with high sensitivity and minimal background signal. nih.govwikipedia.org The distinct NMR frequency of deuterium compared to protium (B1232500) allows for precise tracking of deuterated compounds and the study of kinetic isotope effects, which provides insight into reaction mechanisms. wikipedia.org
| Parameter | Value at 296 K | Value at 195 K |
| First intermolecular peak position (Neutron Diffraction) | 1.64 ± 0.05 Å | 1.56 ± 0.05 Å |
| First peak position (X-ray Diffraction) | ~2.53 ± 0.05 Å | ~2.53 ± 0.05 Å |
Data sourced from pulsed neutron and high-energy x-ray diffraction studies on liquid this compound, highlighting the temperature-dependent structural changes primarily related to the deuterium atom positions. dntb.gov.uaresearchgate.net
This compound in Fundamental Studies of Hydrogen Bonding
This compound is a model system for investigating the nuances of hydrogen bonding, one of the most critical interactions in chemistry and biology. The substitution of deuterium for hydrogen leads to notable isotope effects on the strength and geometry of these bonds. rsc.orgresearchgate.net One of the key phenomena observed upon deuteration is the Ubbelohde effect, where the distance between heavy atoms (in this case, fluorine) increases. rsc.org This is a consequence of the different zero-point vibrational energies of the D-F covalent bond and the F···D deuterium bond compared to their hydrogen-containing counterparts. researchgate.nettandfonline.com
Spectroscopic studies provide direct evidence of these differences. Infrared spectroscopy of mixed HF-DF crystals shows distinct vibrational modes for different bonding arrangements, allowing for a detailed analysis of the intermolecular forces at play. researchgate.net For example, the stretching vibration of an HF molecule hydrogen-bonded to DF molecules in the solid state exhibits a unique spectral profile with an intense central band and satellite bands, which arise from the coupling of high-frequency stretching with low-frequency hydrogen-bond vibrations. aip.org
Ab initio molecular dynamics simulations have further illuminated the quantum effects in the hydrogen bonds of crystalline DF. rsc.org These simulations show that at 100 K, deuterons in the crystal lattice can collectively transfer between covalent and hydrogen bonds via quantum tunneling. rsc.org The barrier for this transfer is approximately 29.2 meV per deuteron (B1233211). rsc.org In contrast, in the HF crystal, the lighter protons are delocalized and centered between the fluorine atoms, indicating that their zero-point energy is above the transfer barrier. rsc.org This highlights a significant qualitative difference in the nature of the hydrogen bond upon isotopic substitution, providing fundamental insights into proton and deuteron dynamics in condensed phases. rsc.org
Cryogenic and High-Pressure Studies of this compound
Investigations of this compound under cryogenic and high-pressure conditions reveal crucial information about its phase behavior and the nature of intermolecular forces in extreme environments. Pulsed neutron diffraction experiments on liquid DF at temperatures of 296 K, 246 K, and 193 K have shown significant temperature-dependent structural changes. researchgate.net While the fluorine-fluorine correlations remain largely unchanged upon cooling, the deuterium atom positions are substantially rearranged, indicating a more ordered local structure at lower temperatures. dntb.gov.uaresearchgate.net
In the solid state, infrared and Raman spectroscopy of crystalline DF at low temperatures have identified specific vibrational modes associated with its zigzag chain structure. researchgate.netresearchgate.net Unlike solid HF, which has a more complex spectrum, pure solid DF shows two primary peaks in the stretching region, characteristic of this chain arrangement. researchgate.net Studies on mixed HF-DF crystals confirm that there is only one kind of site for the molecules in the lattice. researchgate.net
High-pressure studies, though less common for DF itself, are part of a broader research area examining hydrogen-bonded systems under extreme compression. researchgate.net Such studies on related hydrogen halides like hydrogen chloride have revealed transitions to new phases, hydrogen bond symmetrization, and eventually, metallization. researchgate.net These findings provide a framework for predicting the behavior of DF, where applying high pressure would similarly be expected to shorten and strengthen the deuterium bonds, potentially leading to novel crystal structures and electronic properties. The development of cryogenic targets of solid deuterium for laser experiments also drives research into the behavior of deuterium and by extension, DF, at very low temperatures. stfc.ac.uk These studies focus on factors like sublimation rates in a vacuum, which are critical for target stability. stfc.ac.uk
| Temperature | Key Observation in Liquid DF |
| 296 K | First intermolecular neutron diffraction peak at 1.64 Å. researchgate.net |
| 246 K | Intermediate structural arrangement. researchgate.net |
| 193 K | First intermolecular neutron diffraction peak shifts to 1.56 Å, indicating significant deuterium rearrangement. researchgate.net |
This table summarizes findings from neutron diffraction studies on liquid this compound, showing the effect of cryogenic temperatures on its molecular structure. researchgate.net
Role in Advanced Energy Research (e.g., Fusion-related studies, limited to fundamental chemical aspects)
Deuterium is a key fuel component in nuclear fusion research, particularly in deuterium-tritium (D-T) fusion reactions, which are considered the most promising for future fusion power plants. fishersci.comenergy.gov The D-T reaction produces a helium nucleus and a highly energetic neutron, releasing a substantial amount of energy. energy.gov While deuterium is abundant in seawater, the chemical processing to extract and purify it is a critical step. wikipedia.orgenergy.gov
This compound plays a role in this field through several fundamental chemical aspects. One area is in the development of high-power chemical lasers. The this compound (DF) laser is an infrared chemical laser that operates at a wavelength of about 3.8 μm. wikipedia.orgazooptics.com This wavelength has better atmospheric transmission compared to the hydrogen fluoride laser, making it suitable for various applications. wikipedia.org The laser is produced through the reaction of deuterium with fluorine radicals. wikipedia.orgazooptics.com It has been proposed that such high-energy lasers could be used to initiate nuclear fusion reactions. wikipedia.org
Furthermore, in the context of molten salt fusion reactor concepts, understanding the chemical behavior of fuel and product species within the molten salt blanket is crucial. Studies have been conducted on the solubility of hydrogen fluoride and this compound in molten fluoride salts, which are used as coolants and tritium (B154650) breeding blankets in some reactor designs. acs.org This data is essential for modeling fuel and tritium transport and for developing effective fuel processing and containment systems within the reactor. acs.org
Future Directions and Emerging Research Frontiers for Deuterium Fluoride
Development of Novel Synthesis Routes for Enhanced Purity and Scalability
The demand for high-purity deuterium (B1214612) fluoride (B91410), particularly for applications in laser technology and spectroscopy, has spurred research into more efficient and scalable synthesis methods. Traditional methods are being refined and new pathways are being explored to improve yield, isotopic purity, and process safety.
Key research findings in this area focus on deuterolysis reactions, where heavy water (D₂O) is reacted with a fluorine-containing compound. These methods are often more convenient and controllable than the direct, highly exothermic reaction between deuterium and fluorine gas. smolecule.com
Several promising routes have been investigated, each with distinct advantages:
Deuterolysis of Chlorine Trifluoride (ClF₃): Reacting heavy water with ClF₃ in a vacuum system has been shown to produce DF with an isotopic purity of 98.2% and a chemical yield of approximately 90%. This method is advantageous for laboratory-scale synthesis of high-purity DF using commercially available industrial chemicals.
Reaction with Benzoyl Fluoride: In an all-silver apparatus, the reaction of D₂O with benzoyl fluoride at 65-70 °C yields DF with a purity exceeding 99.5% after redistillation, and a theoretical yield of 92%. This process is highly efficient at converting the deuterium in D₂O to DF.
Reaction with Carbonyl Fluoride (COF₂): Shaking D₂O with COF₂ at 50 °C in a stainless steel autoclave results in a 90% yield of DF. A key step in this process is the removal of the carbon dioxide (CO₂) by-product through distillation.
Two-Stage Process with Silver(II) Fluoride (AgF₂): A convenient laboratory-scale route involves the reaction of deuterium gas (D₂) with AgF₂ to produce DF, followed by the regeneration of AgF₂ by reacting the resulting silver with ClF₃. researchgate.net This process yields DF with high chemical and isotopic purity (99% D). researchgate.net
Comparison of Deuterium Fluoride Synthesis Routes
| Reaction | Key Conditions | Reported Purity | Reported Yield | Reference |
|---|---|---|---|---|
| D₂O + ClF₃ | Vacuum system | 98.2% isotopic purity | 90% | |
| D₂O + Benzoyl Fluoride | 65-70 °C, all-silver apparatus | >99.5% after redistillation | 92% | |
| D₂O + Carbonyl Fluoride | 50 °C, stainless steel autoclave | High (CO₂ byproduct removed) | 90% | |
| D₂ + AgF₂ | Two-stage process with ClF₃ regeneration | 99% isotopic purity | N/A | researchgate.net |
Future work is aimed at automating these synthesis processes, which could shorten production times and improve consistency, making high-purity DF more accessible for research and industrial applications. nih.gov
Advanced Multiscale Computational Modeling of DF Systems
Computational chemistry is an indispensable tool for understanding the complex behaviors of this compound at multiple scales, from quantum interactions to macroscopic properties. Advanced modeling allows researchers to simulate reaction dynamics, energy transfer, and material properties under conditions that are difficult or expensive to replicate experimentally.
Research in this domain employs a variety of sophisticated techniques:
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate fundamental properties with high accuracy. For instance, they can predict reaction barriers, transition state geometries, and potential energy surfaces for reactions like F + D₂O → DF + OD. aip.org Such calculations have provided unambiguous evidence for nonadiabatic surface hopping in DF-producing reactions, a subtle quantum effect that governs the final product states. aip.org
Molecular Dynamics (MD) Simulations: MD simulations model the time evolution of DF systems, providing insights into the structure and dynamics of liquid DF and its solutions. researchgate.netnih.gov Recent efforts have focused on developing more accurate force fields, such as the explicit polarization (X-Pol) model, which better captures the strong hydrogen/deuterium bonding and non-ideal behavior of liquid DF. researchgate.net
Laser Performance Modeling: For DF chemical lasers, complex computer models incorporating dozens of chemical reactions and fluid dynamics equations are used. researchgate.nettaylorfrancis.com These models simulate the interplay between chemical kinetics, energy transfer, and optical physics to predict and optimize laser output performance as a function of gas mixture ratios and resonator conditions. researchgate.net
Computational Modeling Techniques for this compound
| Modeling Technique | Application Area | Key Research Findings | Reference |
|---|---|---|---|
| Ab Initio / DFT | Reaction Dynamics (e.g., F + D₂O) | Revealed the role of nonadiabatic dynamics and conical intersections in product state distributions. | aip.org |
| Molecular Dynamics (MD) | Liquid State Properties | Development of advanced force fields (X-Pol) to accurately simulate hydrogen bonding networks and thermodynamic properties. | researchgate.netnih.gov |
| Rate Equation Models | DF Chemical Lasers | Optimization of laser performance by modeling chemical kinetics, particle densities, and energy extraction. | researchgate.net |
| Time-Dependent DFT (TDDFT) | Excited State Dynamics | Real-time simulation of electron and ion dynamics upon excitation, crucial for photochemistry. | aip.org |
The frontier in this field involves creating more robust multiscale models that can bridge the gap from quantum-level reaction events to the fluid dynamics and performance of macroscopic systems like chemical lasers.
Exploration of DF Interactions in Complex Chemical Environments
The behavior of this compound is profoundly influenced by its immediate surroundings. Emerging research is focused on moving beyond the study of isolated DF molecules to explore its interactions in more complex and realistic environments, such as in solvents or trapped within solid matrices.
A significant area of investigation is the study of DF in cryogenic matrices . By isolating DF molecules in solid, inert-gas hosts (like argon or xenon) at very low temperatures, researchers can study their fundamental properties with high precision. yorku.cauc.ptresearchgate.net This technique freezes out most thermal motion, allowing for detailed spectroscopic characterization of molecular structure and vibrational modes. uc.ptaip.org This environment is crucial for fundamental physics experiments, as discussed in section 7.5. yorku.ca
Another active research frontier is understanding microsolvation and vibrational relaxation in liquid solvents. Time-resolved studies on the reaction of fluorine atoms in deuterated solvents (like deuterated acetonitrile (B52724), CD₃CN) show that the nascent, vibrationally excited DF molecule relaxes on a picosecond timescale. researchgate.net Reactive simulations indicate that the DF molecule is not immediately hydrogen-bonded to the solvent; this "microsolvation" process takes about 1 picosecond, with subsequent energy loss to the solvent bath occurring over the next 3-4 picoseconds. researchgate.net These studies provide critical insights into how solvent molecules mediate energy dissipation in chemical reactions.
New Spectroscopic Probes for Real-Time Dynamics
Observing the fleeting events of a chemical reaction requires sophisticated spectroscopic tools capable of capturing changes on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. The development of new spectroscopic probes is enabling an unprecedented real-time view of this compound dynamics.
One major advancement is the use of ultrafast laser spectroscopy to probe electron dynamics. Techniques like high-harmonic generation (HHG), where intense laser pulses generate high-energy photons, can be used to monitor the motion of electrons in liquids as reactions unfold. azooptics.com This provides a new spectroscopic tool to obtain insights into the ultrafast dynamics occurring within liquid systems containing DF. aip.orgazooptics.com
Furthermore, advances in Nuclear Magnetic Resonance (NMR) spectroscopy are creating new ways to probe molecular environments. Researchers have developed ultrasensitive ¹⁹F NMR probes that exhibit a very wide chemical shift dispersion, allowing them to resolve multiple, subtly different conformational states of a molecule simultaneously. biorxiv.orgnih.gov While often applied to large biomolecules, the principles of these environmentally sensitive probes could be adapted to study the local chemical environment around DF in complex mixtures or materials, providing detailed information on hydrogen/deuterium bonding interactions. acs.org The unique spin-1 nucleus of deuterium also makes it a powerful probe in NMR studies for simplifying spectra and highlighting specific molecular regions. smolecule.com
Applications of DF in Quantum Technologies and Fundamental Physics Research
The distinct properties of this compound make it a candidate for use in cutting-edge physics research that probes the fundamental laws of nature. A prominent example is the search for the electric dipole moment of the electron (eDM) .
The Standard Model of particle physics predicts a near-zero eDM, while many theories beyond the Standard Model (such as supersymmetry) predict a much larger, potentially measurable value. yorku.ca Detecting a non-zero eDM would be a landmark discovery in physics. A proposed method to measure the eDM with extremely high sensitivity involves using polar molecules embedded in a cryogenic solid matrix of inert gas atoms. yorku.caresearchgate.net
In this proposed experiment:
Polar molecules, for which DF is a simple prototype, are embedded in a cryogenic matrix (e.g., solid argon).
A strong external electric field orients the molecules.
The electron spin of the molecule is prepared in a specific state and precesses in a magnetic field.
An eDM would interact with the immense effective electric field inside the polar molecule, altering the precession rate.
By precisely measuring this precession, scientists could detect the minuscule effect of an eDM, potentially reaching a sensitivity several orders of magnitude greater than current methods. yorku.ca
While heavier molecules like YbF are often used to maximize the effect, the principles and techniques being developed are directly relevant to the study of simple polar molecules like DF in these quantum-precision measurement schemes. yorku.ca
Integration of DF in Advanced Material Synthesis (limited to chemical aspects)
This compound and related deuterated-fluorinated compounds are playing an increasing role in the synthesis of advanced materials, from optical coatings to next-generation pharmaceuticals and materials for fusion energy.
In the realm of optics, DF is central to DF chemical lasers , which operate in the mid-infrared spectrum. taylorfrancis.comazooptics.com The development of these lasers drives research into new optical materials that can withstand high laser power. This includes the synthesis of specialized coatings via processes like Chemical Vapor Deposition (CVD) and ion-assisted deposition. optica.orgnih.gov For example, materials like zinc selenide (B1212193) (ZnSe) and various metal fluorides are used to create high-damage-threshold reflective coatings and antireflection coatings for DF laser systems. optica.orgnih.govresearchgate.net
In nuclear fusion research, understanding the interaction of deuterium with plasma-facing materials is critical. Studies have examined deuterium retention in tungsten carbide (WC) coatings prepared by CVD. mpg.de These coatings act as thermal barriers, and understanding the chemical aspects of how deuterium diffuses and becomes trapped within the carbide lattice at different temperatures is essential for designing future fusion reactors. mpg.de
Furthermore, DF and its precursors are integral to the synthesis of deuterated and fluorinated organic molecules . chinesechemsoc.orgresearchgate.net Incorporating both deuterium and fluorine into pharmaceutical compounds can significantly alter their metabolic stability and pharmacokinetic properties, a strategy used in modern drug development. chinesechemsoc.orgresearchgate.net Electrochemical methods are being developed for the selective mono-deuterodefluorination of trifluoromethyl groups using heavy water as the deuterium source, enabling the creation of novel deuterated building blocks for advanced chemical synthesis. chinesechemsoc.org
This compound in Advanced Material Synthesis
| Application Area | Material/Process | Chemical Aspect/Role of DF or Deuterium/Fluorine | Reference |
|---|---|---|---|
| Laser Optics | Optical Coatings (ZnSe, BaF₂, PbF₂) | Materials are synthesized via CVD/evaporation to have specific transmission/reflection properties at DF laser wavelengths (3.6–4.2 µm). | optica.orgnih.gov |
| Fusion Energy | Tungsten Carbide (WC) Coatings | Studying the chemical diffusion and trapping of deuterium from a plasma within the CVD-prepared carbide material. | mpg.de |
| Pharmaceuticals | Deuterated-Fluorinated Compounds | Using D₂O as a source for the electrochemical deuterodefluorination of aromatic compounds to create metabolically stable drug candidates. | chinesechemsoc.org |
Q & A
Q. What distinguishes the molecular structure of deuterium fluoride (DF) from hydrogen fluoride (HF)?
DF differs from HF in isotopic substitution (H→D), leading to measurable changes in bond lengths and lattice parameters. Quantum simulations (e.g., QTB-PIMD) show that DF exhibits a longer F-F distance (Ubbelohde effect) due to reduced zero-point energy compared to HF, where quantum fluctuations shorten covalent bonds . Experimental X-ray diffraction data corroborate these structural differences .
Q. How do isotopic effects influence vibrational spectroscopy in DF?
Isotopic substitution shifts vibrational frequencies due to mass differences. Infrared and Raman spectroscopy reveal lower stretching frequencies in DF (~2,450 cm⁻¹) compared to HF (~3,950 cm⁻¹). These shifts are critical for calibrating computational models like density functional theory (DFT) .
Q. What experimental methods are used to characterize DF’s hydrogen-bonding network?
Neutron scattering and solid-state NMR are primary techniques. For example, neutron diffraction resolves proton/deuteron positions in crystal lattices, while ¹⁹F NMR captures fluorine chemical shifts influenced by hydrogen bonding .
Advanced Research Questions
Q. How do quantum tunneling and zero-point energy affect proton/deuteron transfer in DF crystals?
QTB-PIMD simulations at 100 K show that proton transfer in HF occurs via tunneling (zero-point energy above the barrier), leading to symmetrized hydrogen bonds. In DF, the higher mass reduces tunneling probability, resulting in asymmetric deuteron positions and a static barrier height of 29.2 meV . This isotopic effect alters reaction pathways in acid-base catalysis .
Q. What computational strategies resolve discrepancies between simulated and experimental DF crystal structures?
Discrepancies in chain orientation (parallel vs. antiparallel) arise from limitations in classical MD simulations. Hybrid methods like QTB-PIMD with ab initio potentials (e.g., PAW pseudopotentials) improve agreement with experimental lattice parameters (e.g., a=4.080 Å, b=4.062 Å, c=5.615 Å) . Validation against neutron diffraction data is essential .
Q. How does deuteration impact the thermodynamic stability of DF-based materials?
Isotopic substitution increases lattice energy by ~2–5 kJ/mol due to stronger deuterium bonds. Free energy calculations using the nudged elastic band (NEB) method reveal higher activation barriers for phase transitions in DF compared to HF .
Methodological Guidance
Q. What parameters ensure convergence in path-integral molecular dynamics (PIMD) simulations of DF?
Key parameters include:
- Trotter number (P = 56) to approximate quantum particles .
- Time step (δt = 0.726 fs) and friction coefficient (γ = 2 THz) for thermostat stability .
- K-point sampling (4×2×3 Monkhorst-Pack grid) for Brillouin zone integration . Convergence is verified by monitoring total energy fluctuations (< 1 meV/atom) .
Q. How to design experiments reconciling conflicting data on DF’s hydrogen-bond symmetry?
- Step 1: Use high-resolution synchrotron XRD to resolve F-F distances with <0.01 Å precision.
- Step 2: Compare with QTB-PIMD trajectories to isolate quantum vs. thermal effects.
- Step 3: Apply pressure-dependent studies to probe bond length responses, leveraging DF’s compressibility (~10% shorter bonds at 10 GPa) .
Q. What biomarkers or probes detect fluoride ion dynamics in DF-containing systems?
- ¹⁹F NMR: Tracks fluoride mobility in solutions (chemical shift range: −120 to −150 ppm).
- Fluoride ion-selective electrodes: Measure activity coefficients in aqueous DF (detection limit: 0.1 ppm) .
- Solid-state MAS NMR: Resolves lattice-bound fluoride sites in crystals .
Key Research Challenges
- Contradictions in Chain Orientation: MD simulations suggest antiparallel chains in DF, conflicting with X-ray data supporting parallel arrangements. Resolution requires combining operando XRD with machine learning force fields .
- Quantifying Quantum Effects: Separating thermal and quantum contributions to hydrogen bonding demands low-temperature (<50 K) experiments and advanced PIMD protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
